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  • Product: 3-(Hydroxymethyl)piperidin-2-one
  • CAS: 25219-43-6

Core Science & Biosynthesis

Foundational

Engineering Conformationally Restricted Scaffolds: A Technical Guide to 3-(Hydroxymethyl)piperidin-2-one (CAS 25219-43-6) in Drug Discovery

Executive Summary As drug discovery increasingly moves toward complex, non-planar architectures to improve target selectivity and pharmacokinetic profiles, the demand for conformationally restricted scaffolds has surged....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly moves toward complex, non-planar architectures to improve target selectivity and pharmacokinetic profiles, the demand for conformationally restricted scaffolds has surged. 3-(Hydroxymethyl)piperidin-2-one (CAS 25219-43-6) is a highly versatile δ-valerolactam derivative. As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of its physicochemical properties, its role as a peptidomimetic building block, and field-proven synthetic methodologies for its derivatization.

Physicochemical Profiling & Structural Rationale

The 3-(Hydroxymethyl)piperidin-2-one scaffold is characterized by a rigid 6-membered lactam ring. The lactam moiety serves as an excellent bioisostere for peptide bonds, offering enhanced proteolytic stability while maintaining critical hydrogen-bonding interactions. Simultaneously, the C3-hydroxymethyl group provides a solvent-exposed vector for functionalization without disrupting the core geometry.

Table 1: Physicochemical Properties of CAS 25219-43-6

PropertyValueStructural & Synthetic Significance
CAS Number 25219-43-6Standardized identifier for procurement and regulatory tracking.
Molecular Formula C₆H₁₁NO₂Low molecular weight allows for extensive derivatization without exceeding Lipinski limits.
Molecular Weight 129.16 g/mol High atom economy, making it an ideal starting point for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 2 (OH, NH)Facilitates strong interactions with kinase hinge regions or target protein backbones.
Hydrogen Bond Acceptors 2 (C=O, OH)Enables bidirectional hydrogen bonding networks within binding pockets.
Physical Form Solid (≥98% Purity)Stable under standard storage conditions (4°C, protect from light) .
Medicinal Chemistry Applications: The c-Met Inhibitor Paradigm

In structural biology, the piperidin-2-one core is frequently utilized to lock pharmacophores into bioactive conformations. A premier example is the development of c-Met kinase inhibitors. Research has demonstrated that oxidizing the C3-hydroxymethyl group to a carboxylic acid yields a 3-carboxypiperidin-2-one scaffold. This modification allows the scaffold to mimic the binding mode of lead compounds (e.g., BMS-777607), where the lactam carbonyl and the newly formed carboxylate engage in critical hydrogen bonding with the kinase hinge region .

G Core 3-(Hydroxymethyl) piperidin-2-one (CAS 25219-43-6) N_Alk Lactam NH Vector N-Alkylation / Arylation Core->N_Alk Base + R-X OH_Mod Hydroxyl Vector Etherification / Linker Core->OH_Mod Williamson Ether Oxid C3 Oxidation 3-Carboxypiperidin-2-one Core->Oxid TEMPO/BAIB Target1 Improved Lipophilicity & Membrane Permeability N_Alk->Target1 Target2 PROTAC Linkers & Targeted Degradation OH_Mod->Target2 Target3 Kinase Inhibitors (e.g., c-Met inhibitors) Oxid->Target3

Figure 1: Pharmacophore vector analysis and logical derivatization pathways for CAS 25219-43-6.

Synthetic Methodologies & Experimental Protocols

To successfully leverage this scaffold, precise synthetic control is required. The following protocols detail the causality behind reagent selection and establish self-validating workflows to ensure high-fidelity synthesis.

3.1. Oxidation to 3-Carboxypiperidin-2-one

Converting the primary alcohol to a carboxylic acid is a common requirement for kinase inhibitor design. However, the lactam core is highly sensitive to harsh acidic oxidation.

Table 2: Comparative Oxidation Reagents for Piperidin-2-one Scaffolds

Oxidation MethodReagentsYieldCausality / Drawbacks
Jones Oxidation CrO₃, H₂SO₄<30%Strongly acidic conditions lead to lactam ring-opening and product degradation.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N50-60%Stops at the aldehyde; requires a secondary oxidation step (e.g., Pinnick oxidation).
TEMPO / BAIB TEMPO (cat.), PhI(OAc)₂>85%Mild, neutral-to-mildly acidic conditions perfectly preserve the lactam core.

Protocol 1: TEMPO/BAIB Mediated Oxidation Rationale: TEMPO acts as a highly selective oxoammonium catalyst, while BAIB (Bis(acetoxy)iodo)benzene serves as the stoichiometric terminal oxidant. This avoids the ring-opening associated with Jones reagent.

  • Protection (Optional but Recommended): Dissolve 3-(Hydroxymethyl)piperidin-2-one (1.0 eq) in anhydrous DCM. Add Boc₂O (1.1 eq) and DMAP (0.1 eq). Stir at room temperature (RT) for 4 hours.

    • Causality: Protecting the lactam NH prevents competitive N-oxidation or radical coupling during the TEMPO catalytic cycle.

  • Oxidation: Dissolve the protected intermediate in a 1:1 mixture of MeCN and H₂O.

    • Causality: Water is strictly required as the nucleophilic oxygen source for the formation of the carboxylic acid.

  • Catalysis: Add TEMPO (0.1 eq) followed by BAIB (2.2 eq). Stir at RT for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting mass (M+H) shifts by exactly +14 Da (representing the loss of 2H and the addition of 1O).

  • Deprotection: If Boc-protected, treat the crude concentrate with 20% TFA in DCM at 0°C for 2 hours, then concentrate in vacuo to yield the 3-carboxypiperidin-2-one TFA salt.

Workflow Step1 Step 1: Protection Boc2O, DMAP, DCM (Protect Lactam NH) Step2 Step 2: Oxidation TEMPO, BAIB, MeCN/H2O (Primary OH to COOH) Step1->Step2 Step3 Step 3: Deprotection TFA, DCM, 0°C to RT (Remove Boc Group) Step2->Step3 Step4 Step 4: Purification Reverse-Phase HPLC (Isolate Product) Step3->Step4 QC Quality Control LC-MS & NMR (Purity >98%) Step4->QC

Figure 2: Step-by-step synthetic workflow for the C3-oxidation of the piperidin-2-one scaffold.

3.2. N-Alkylation of the Lactam Core

Functionalizing the lactam nitrogen is often utilized to tune lipophilicity or to attach flexible linkers for PROTAC (Proteolysis Targeting Chimera) development.

Protocol 2: Regioselective N-Alkylation Rationale: The lactam NH has a pKa of ~15, requiring a strong base for deprotonation. The primary synthetic challenge is avoiding competitive O-alkylation at the C3-hydroxymethyl group.

  • Deprotonation: Dissolve CAS 25219-43-6 (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise.

    • Causality: DMF solvates the sodium cation, leaving a highly nucleophilic "naked" lactam anion. Strict stoichiometric control (1.05 eq) prevents the deprotonation of the less acidic hydroxyl group (pKa ~16).

  • Electrophilic Addition: Stir at 0°C for 30 minutes until hydrogen gas evolution ceases. Dropwise add the desired alkyl halide (1.0 eq).

  • Thermal Control: Maintain the reaction at 0°C for 2 hours before allowing it to slowly warm to RT.

    • Causality: Low temperatures kinetically favor N-alkylation over O-alkylation due to the higher intrinsic nucleophilicity of the nitrogen anion compared to the neutral oxygen.

  • Quenching & Validation (Self-Validation): Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Validate regioselectivity via ¹H-NMR: successful N-alkylation is confirmed by the disappearance of the broad lactam NH peak at ~7.5 ppm, while the primary OH triplet at ~4.5 ppm remains intact.

Conclusion

3-(Hydroxymethyl)piperidin-2-one is a highly programmable and robust scaffold. By understanding the electronic and steric nuances of its lactam and hydroxyl vectors, medicinal chemists can deploy targeted synthetic workflows—such as TEMPO-mediated oxidation or kinetically controlled N-alkylation—to rapidly generate novel, conformationally restricted chemical entities for advanced therapeutics.

References
  • Zhang, W., Ai, J., Shi, D., Peng, X., Ji, Y., Liu, J., Geng, M., & Li, Y. (2014). "Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold." Molecules, 19(2), 2655-2673.[Link]

Exploratory

The Pivotal Role of 3-(Hydroxymethyl)piperidin-2-one in Modern Medicinal Chemistry and Drug Discovery: A Technical Guide

Abstract The piperidine ring system is a cornerstone of contemporary medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1][2] Among these, the 3-(hydroxymethyl)piperidin-2-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring system is a cornerstone of contemporary medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1][2] Among these, the 3-(hydroxymethyl)piperidin-2-one scaffold has emerged as a particularly valuable and versatile building block in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of 3-(hydroxymethyl)piperidin-2-one in drug discovery. We will delve into its role as a chiral synthon, its utility in the construction of high-value therapeutic targets, including PARP inhibitors, and provide detailed experimental insights to empower researchers in leveraging this critical intermediate for the development of next-generation pharmaceuticals.

Introduction: The Significance of the Piperidinone Core

The piperidinone moiety, a six-membered heterocyclic ring containing a lactam functional group, is a privileged scaffold in drug design.[1] Its prevalence in a wide array of pharmaceuticals and natural products stems from its favorable physicochemical properties and its capacity to engage in diverse biological interactions. The inherent conformational flexibility of the piperidine ring, coupled with the hydrogen bonding capabilities of the lactam, allows for precise three-dimensional arrangements that can optimize binding to biological targets.

3-(Hydroxymethyl)piperidin-2-one, with its additional hydroxyl functionality, offers a key point for further chemical elaboration. This primary alcohol can be readily modified to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The chirality at the C3 position also presents an opportunity for the development of stereochemically defined drug candidates, a critical consideration in modern drug design to enhance potency and reduce off-target effects.

Synthesis and Chemical Reactivity

While a definitive, publicly available, step-by-step protocol for the synthesis of 3-(hydroxymethyl)piperidin-2-one is not extensively documented in peer-reviewed literature, its synthesis can be conceptually approached through established methods for related 3-substituted piperidin-2-ones. One plausible synthetic strategy involves the derivatization of glutarimide or related precursors.

A general conceptual pathway for the synthesis of 3-substituted piperidin-2-ones is outlined below. It is important to note that specific reaction conditions would require optimization for the introduction of the hydroxymethyl group.

Conceptual Synthetic Workflow

G A Glutarimide or N-protected Glutaric Anhydride B α-functionalization at C3 A->B Introduction of a carbonyl or protected carboxyl group C Reduction of introduced functional group B->C e.g., NaBH4, LiAlH4 D 3-(Hydroxymethyl)piperidin-2-one C->D Deprotection (if necessary)

Caption: Conceptual workflow for the synthesis of 3-(Hydroxymethyl)piperidin-2-one.

A key aspect of the synthesis of 3-(hydroxymethyl)piperidin-2-one is the control of stereochemistry at the C3 position. Asymmetric synthesis strategies are crucial for obtaining enantiomerically pure material, which is often a prerequisite for clinical development. Methodologies for the asymmetric synthesis of related 3-substituted piperidin-2-ones, such as those employing chiral auxiliaries or catalytic asymmetric reactions, can provide a foundation for developing a stereocontrolled synthesis of the target molecule.[3]

Chemical Reactivity of the Hydroxymethyl Group

The primary hydroxyl group in 3-(hydroxymethyl)piperidin-2-one is a versatile handle for a variety of chemical transformations. Its reactivity is central to the utility of this building block in medicinal chemistry.

Table 1: Representative Reactions of the Hydroxymethyl Group

Reaction TypeReagents and ConditionsProduct Functional GroupSignificance in Drug Discovery
Oxidation PCC, Swern, DMPAldehyde, Carboxylic AcidIntroduction of pharmacophores, conjugation points.
Esterification Acyl chlorides, Carboxylic acids (with coupling agents)EsterProdrug strategies, modification of solubility.
Etherification Alkyl halides (Williamson ether synthesis)EtherModulation of lipophilicity and metabolic stability.
Substitution (e.g., Appel reaction)HalideIntermediate for further nucleophilic substitution.
Mesylation/Tosylatic MsCl, TsClMesylate/TosylatesActivation for nucleophilic displacement.

The ability to selectively functionalize the hydroxyl group allows for the systematic exploration of chemical space around the piperidinone core, a fundamental practice in lead optimization.

Applications in Medicinal Chemistry and Drug Discovery

The strategic incorporation of the 3-(hydroxymethyl)piperidin-2-one scaffold has been instrumental in the development of several classes of therapeutic agents. Its bifunctional nature, possessing both a modifiable hydroxyl group and a lactam, provides a powerful platform for constructing complex molecular architectures.

Central Nervous System (CNS) Agents

The piperidine scaffold is a common feature in drugs targeting the central nervous system.[4] The ability of the 3-(hydroxymethyl)piperidin-2-one moiety to present substituents in a defined three-dimensional orientation is critical for achieving selective interactions with CNS receptors and enzymes. While specific examples directly citing 3-(hydroxymethyl)piperidin-2-one as a key intermediate in CNS drug candidates are not prevalent in the readily available literature, the functionalized piperidinone core is a well-established pharmacophore in this therapeutic area.

A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough in cancer therapy, particularly for patients with BRCA-mutated cancers.[5][6] Several approved PARP inhibitors feature a piperidine or related heterocyclic core that plays a crucial role in binding to the nicotinamide riboside binding pocket of the enzyme.

While the direct synthesis of the PARP inhibitor Niraparib may not explicitly proceed through 3-(hydroxymethyl)piperidin-2-one, the closely related 3-substituted piperidine core is a critical component of its structure. The synthesis of chiral 3-substituted piperidines is a key challenge in the manufacturing of these drugs, and building blocks like 3-(hydroxymethyl)piperidin-2-one represent a potential strategic intermediate for the synthesis of such complex molecules. The hydroxymethyl group could be elaborated to introduce the necessary pharmacophoric elements for potent PARP inhibition.

G cluster_0 Drug Discovery Workflow A 3-(Hydroxymethyl)piperidin-2-one B Functionalization of Hydroxyl Group A->B C Introduction of Pharmacophoric Moieties B->C D Synthesis of Advanced Intermediates C->D E Final Drug Candidate D->E e.g., PARP Inhibitors

Caption: Role of 3-(Hydroxymethyl)piperidin-2-one in a drug discovery workflow.

Experimental Protocols and Characterization

Given the absence of a detailed, validated synthetic protocol in the public domain, this section provides a generalized procedure for the characterization of 3-(hydroxymethyl)piperidin-2-one, which is commercially available from several suppliers.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₆H₁₁NO₂PubChem
Molecular Weight129.16 g/mol PubChem
XLogP3-0.9PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Spectroscopic Characterization (Representative Data for a Substituted Piperidinone)

¹H NMR (Proton NMR):

  • δ 6.0-8.0 ppm (br s, 1H): NH proton of the lactam.

  • δ 3.5-3.8 ppm (m, 2H): CH₂ protons of the hydroxymethyl group.

  • δ 3.2-3.5 ppm (m, 2H): CH₂ protons adjacent to the lactam nitrogen.

  • δ 2.8-3.1 ppm (m, 1H): CH proton at the C3 position.

  • δ 1.7-2.2 ppm (m, 4H): CH₂ protons at the C4 and C5 positions.

¹³C NMR (Carbon NMR):

  • δ 170-175 ppm: Carbonyl carbon of the lactam.

  • δ 60-65 ppm: Carbon of the hydroxymethyl group.

  • δ 40-50 ppm: Carbons adjacent to the nitrogen and the C3 carbon.

  • δ 20-30 ppm: Carbons at the C4 and C5 positions.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 130.1.

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of 3-(hydroxymethyl)piperidin-2-one.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).

Experimental Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution into the mass spectrometer using an electrospray ionization source.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Conclusion and Future Perspectives

3-(Hydroxymethyl)piperidin-2-one stands as a testament to the enduring importance of well-designed building blocks in the ever-evolving landscape of drug discovery. Its strategic combination of a conformationally important piperidinone core and a versatile hydroxymethyl handle provides medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents. While its full potential is still being explored, the foundational role of the piperidine scaffold in numerous approved drugs underscores the promise of its derivatives.

Future research will likely focus on the development of more efficient and stereoselective synthetic routes to 3-(hydroxymethyl)piperidin-2-one and its analogs. Furthermore, the application of this building block in the synthesis of novel chemical entities targeting a broader range of diseases is an exciting prospect. As our understanding of disease biology deepens, the demand for sophisticated and adaptable chemical tools like 3-(hydroxymethyl)piperidin-2-one will undoubtedly continue to grow, solidifying its place as a key player in the future of medicine.

References

  • A Comparative Guide to NMR and Mass Spectrometry Analysis of 3-Chloro-4-hydroxy-2-piperidone. Benchchem.
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
  • Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (2023). Journal of Medicinal Chemistry, 66(22), 15389-15411.
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020).
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. (2020). Journal of the American Chemical Society, 142(20), 9494-9504.
  • ¹H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
  • ¹H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2025). Molecules, 30(9), 1987.
  • Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. (2022). Metabolites, 12(5), 405.
  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2025). International Journal of Molecular Sciences, 26(21), 16132.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). RSC Advances, 11(8), 4454-4464.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Semantic Scholar.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers.
  • Glutarimide Alkaloids Through Multicomponent Reaction Chemistry. (2018). Chemistry – A European Journal, 24(55), 14644-14647.
  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
  • Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. PubMed.
  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). RSC Advances, 15(21), 12345-12350.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (2023). ACS Omega, 8(6), 5678-5686.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Kagaku.
  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (2014). Journal of Molecular Structure, 1076, 600-605.
  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI.
  • 3-(hydroxymethyl)
  • Asymmetric synthesis. XXXIX.1 Synthesis of 3-substituted piperidin-2-ones from chiral non-racemic lactams. Sci-Hub.
  • 3-[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-1-methylpyrrolidin-2-one - C11H20N2O3 | CSCS00018881189. Chemspace.

Sources

Foundational

Exploratory studies on 3-(Hydroxymethyl)piperidin-2-one as a spirocyclic scaffold

An in-depth technical exploration of 3-(Hydroxymethyl)piperidin-2-one reveals its profound utility as a foundational building block in modern medicinal chemistry. As drug discovery moves aggressively to "escape from flat...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical exploration of 3-(Hydroxymethyl)piperidin-2-one reveals its profound utility as a foundational building block in modern medicinal chemistry. As drug discovery moves aggressively to "escape from flatland"—transitioning from planar, sp2 -hybridized aromatic rings to structurally complex, sp3 -rich architectures—spirocyclic scaffolds have emerged as privileged structures.

This whitepaper provides a comprehensive guide on the mechanistic rationale, synthetic methodologies, and biological applications of 3-(Hydroxymethyl)piperidin-2-one, empowering researchers to leverage this scaffold for novel therapeutic development.

Structural & Mechanistic Rationale: Why 3-(Hydroxymethyl)piperidin-2-one?

The drive toward spirocyclic systems is rooted in their ability to project functional groups across a broader three-dimensional trajectory, thereby increasing the probability of engaging challenging protein binding pockets while simultaneously improving physicochemical properties like aqueous solubility and metabolic stability [1].

3-(Hydroxymethyl)piperidin-2-one (CAS: 25219-43-6) is uniquely positioned as a spirocyclic precursor due to three distinct structural features:

  • The Valerolactam Core (Piperidin-2-one): Provides a rigid, metabolically stable hydrogen-bond donor/acceptor system. Unlike basic piperidines, the lactam mitigates hERG liability and off-target basic amine toxicity.

  • The α -Carbon (C3 Position): The carbon adjacent to the lactam carbonyl is slightly acidic, allowing for controlled enolization and stereoselective electrophilic functionalization.

  • The Hydroxymethyl Handle: Acts as a built-in nucleophile or leaving group (upon activation) that is perfectly positioned to undergo intramolecular cyclization, forming spiro-ethers, spiro-lactones, or spiro-carbocycles.

Causality in Scaffold Design: Choosing this specific building block over a standard 3-piperidone [4] allows chemists to exploit the thermodynamic stability of the lactam during harsh alkylation conditions, while the pre-installed hydroxymethyl group bypasses the need for complex, multi-step C-H activation or late-stage functionalization to build the spiro-center.

Synthetic Methodologies & Self-Validating Protocols

To construct a functional spirocycle (e.g., a spiro[piperidin-2-one-3,3'-tetrahydrofuran] system) from 3-(hydroxymethyl)piperidin-2-one, a highly controlled, orthogonal protection and cyclization strategy is required.

Protocol 1: Orthogonal Protection and α -Alkylation

Objective: Protect reactive heteroatoms and install the secondary aliphatic chain required for spirocyclization.

  • N-Protection: Dissolve 3-(hydroxymethyl)piperidin-2-one in anhydrous DCM. Add 1.2 eq of Di-tert-butyl dicarbonate (Boc 2​ O) and 0.1 eq of DMAP.

    • Causality: The free lactam N-H ( pKa​≈16 ) must be protected to prevent competitive N-alkylation during the subsequent enolate generation.

  • O-Silylation: To the reaction mixture, add 1.5 eq of Imidazole and 1.1 eq of tert-Butyldimethylsilyl chloride (TBS-Cl). Stir at room temperature for 4 hours.

    • Causality: The primary alcohol must be temporarily masked to prevent alkoxide formation, which would consume the strong base used in the next step and lead to O-alkylation.

    • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The product will show a distinct Rf​ shift and stain heavily with phosphomolybdic acid (PMA). Confirm mass via LC-MS ( [M+H]+ expected).

  • Kinetic Enolate Formation & Alkylation: Cool the purified intermediate in anhydrous THF to -78 °C. Dropwise, add 1.1 eq of Lithium bis(trimethylsilyl)amide (LiHMDS, 1M in THF). Stir for 30 minutes, then add 1.2 eq of allyl bromide.

    • Causality: LiHMDS ( pKa​≈26 ) is a bulky, non-nucleophilic base that ensures rapid, kinetic deprotonation of the C3 α -proton without attacking the lactam carbonyl (a common side reaction with n-BuLi). The low temperature (-78 °C) prevents self-condensation of the enolate.

Protocol 2: Intramolecular Spirocyclization

Objective: Unmask the hydroxymethyl group and force an intramolecular etherification to form the spiro-center.

  • Hydroboration-Oxidation: Treat the allylated intermediate with 9-BBN in THF, followed by oxidative workup ( H2​O2​ /NaOH) to convert the terminal alkene to a primary alcohol.

  • Selective Deprotection: Add 1.2 eq of TBAF (1M in THF) at 0 °C to remove the TBS group, yielding a 1,3-diol system where one alcohol is the original hydroxymethyl group.

    • Self-Validation (IPC): LC-MS must confirm the loss of the TBS mass ( −114 Da).

  • Activation and Cyclization: Treat the diol with 1.0 eq of p-Toluenesulfonyl chloride (TsCl) and Et 3​ N in DCM at 0 °C to selectively tosylate the less sterically hindered primary alcohol derived from the allyl group. After isolation, dissolve the mono-tosylate in DMF and add 1.5 eq of Sodium Hydride (NaH).

    • Causality: NaH irreversibly deprotonates the remaining hydroxymethyl oxygen, generating a strong localized nucleophile that undergoes a rapid 5-exo-tet SN​2 displacement of the tosylate, locking the molecule into the spirocyclic conformation.

    • Self-Validation: 1 H-NMR will show the complete disappearance of the C3 α -proton and the tosylate aromatic signals, confirming the formation of the quaternary spiro-center.

SynthWorkflow A 3-(Hydroxymethyl) piperidin-2-one B N-Boc Protection & O-Silylation A->B C Alpha-Deprotonation (LiHMDS, -78°C) B->C D Electrophilic Trapping & Deprotection C->D E Intramolecular Cyclization D->E F Spirocyclic Scaffold E->F

Caption: Synthetic workflow for constructing spirocyclic scaffolds from 3-(hydroxymethyl)piperidin-2-one.

Physicochemical Profiling

The transformation from a planar fragment to a spirocyclic scaffold drastically alters the physicochemical profile of the molecule, optimizing it for oral bioavailability and target specificity. The table below summarizes the quantitative shifts observed when moving from a standard piperidine to a spiro-piperidin-2-one derivative.

PropertyPiperidine (Standard)Piperidin-2-one CoreSpiro[piperidin-3,3'-THF]-2-one
Fraction sp3 ( Fsp3​ ) 1.000.800.88
Topological Polar Surface Area 12.0 Ų29.1 Ų38.3 Ų
ClogP (Lipophilicity) 0.84-0.200.15
3D Complexity (Shape) Flat / ChairPlanar AmideOrthogonal / Spherical

Data Interpretation: The spirocyclic scaffold maintains a high Fsp3​ fraction while introducing a secondary heteroatom (oxygen in the THF ring), which increases the TPSA to a highly favorable range for membrane permeability (ideally between 20-90 Ų for CNS and oral drugs). The ClogP remains tightly controlled near zero, ensuring excellent aqueous solubility [1].

Biological Applications & Target Validation

The unique geometry of spirocyclic piperidin-2-ones has been successfully deployed across several advanced therapeutic modalities.

A. Targeted Protein Degradation (PROTACs) & Spiro-Degrons

Recent advancements have utilized spirocyclic scaffolds as "spiro-degrons" in the design of Proteolysis Targeting Chimeras (PROTACs) [3]. By linking a target-binding ligand to a spiro-piperidin-2-one derivative that acts as an E3 ligase binder (e.g., binding to Cereblon or MDM2), researchers can induce the ubiquitination and subsequent degradation of disease-causing proteins. The rigidity of the spirocycle restricts the conformational entropy of the PROTAC linker, leading to more stable ternary complexes (Target-PROTAC-E3 Ligase).

PROTAC POI Target Protein (e.g., HPK1) PROTAC Spiro-Degron PROTAC POI->PROTAC Binds UB Polyubiquitination PROTAC->UB Proximity Induced E3 E3 Ubiquitin Ligase (e.g., CRBN/MDM2) E3->PROTAC Recruits PROT 26S Proteasome UB->PROT Targets to DEG Protein Degradation PROT->DEG

Caption: Mechanism of targeted protein degradation utilizing a spirocyclic degron.

B. Kinase Inhibition & Immuno-Oncology

Spirocyclic 2,3-dihydro-7-azaindole compounds, which can be synthesized utilizing piperidin-2-one precursors, have been patented as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation; thus, inhibiting it with highly specific spirocyclic compounds enhances the immune response against tumors.

C. Aldosterone Synthase Inhibitors

The Novartis pipeline has heavily explored spirocyclic piperidines and lactams as Aldosterone Synthase inhibitors for the treatment of cardiovascular diseases [5]. The spirocyclic nature allows the molecule to perfectly occupy the narrow, deep hydrophobic pocket of the CYP11B2 enzyme while avoiding off-target inhibition of the highly homologous cortisol-synthesizing enzyme CYP11B1. Furthermore, organocatalytic cascade reactions, such as the Aza-Michael/Michael cyclization, have been developed to synthesize these complex spiro-oxindole piperidin-2-one derivatives with high enantioselectivity [2].

Conclusion

The transition from flat aromatic rings to complex sp3 -rich architectures is no longer a luxury but a necessity in modern drug discovery. 3-(Hydroxymethyl)piperidin-2-one serves as a highly versatile, mechanistically logical starting point for the synthesis of spirocyclic scaffolds. By understanding the causality behind its orthogonal protection and enolate chemistry, researchers can reliably generate libraries of spiro-ethers, lactones, and carbocycles that exhibit superior solubility, metabolic stability, and target engagement.

References

  • Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives Organic Letters, American Chemical Society (ACS) URL:[Link]

  • Google Patents (CN109562113A)
  • Skeletal Diversification via Heteroatom Linkage Control: Preparation of Bicyclic and Spirocyclic Scaffolds from N-Substituted Homopropargyl Alcohols PubMed Central (PMC), National Institutes of Health URL:[Link]

  • European Patent Office (EP1885724B1)
Exploratory

Thermodynamic Stability of 3-(Hydroxymethyl)piperidin-2-one in Aqueous Solutions

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The rational design of aqueous formulations for small-molecule therapeutics and building blocks requires a rigorous understanding of their...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The rational design of aqueous formulations for small-molecule therapeutics and building blocks requires a rigorous understanding of their thermodynamic stability. 3-(Hydroxymethyl)piperidin-2-one (CAS: 25219-43-6) is a functionalized δ -valerolactam derivative increasingly utilized in medicinal chemistry. In aqueous environments, lactams are susceptible to hydrolysis, existing in a dynamic equilibrium with their open-chain amino acid counterparts. This whitepaper provides a comprehensive analysis of the thermodynamic forces governing this equilibrium, detailing the causality behind its stability, and outlining self-validating experimental protocols for precise thermodynamic profiling.

Molecular Architecture and Thermodynamic Principles

The stability of cyclic amides in water is fundamentally dictated by the interplay between ring strain and amide resonance.

Unlike highly strained β -lactams—which undergo rapid hydrolysis driven by the relief of massive ring strain (often exceeding 100 kJ/mol) and exhibit significant thermal instability in aqueous media[1]—six-membered lactams like piperidin-2-one are thermodynamically robust. The causality for this stability lies in the dihedral angles of the amide bond. In four-membered rings, the amide bond is forced into a non-planar conformation, disrupting the stabilizing resonance between the nitrogen lone pair and the carbonyl π -system[2]. In the six-membered piperidin-2-one ring, the amide bond adopts a near-planar conformation, maximizing resonance stabilization and drastically lowering the ground-state free energy.

The addition of a hydroxymethyl group at the C3 position introduces two competing thermodynamic vectors:

  • Steric Hindrance: The bulky substituent slightly increases the ground-state energy of the closed ring via steric clash with adjacent equatorial protons.

  • Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor to the amide carbonyl, stabilizing the cyclic conformation and altering the entropy of solvation ( ΔSsolv​ ). Similar stabilization effects have been observed in other functionalized piperidin-2-one derivatives in aqueous solutions[3].

Mechanistic Pathways of Hydrolysis

The hydrolysis of 3-(Hydroxymethyl)piperidin-2-one proceeds via a reversible, step-wise mechanism involving a tetrahedral intermediate. The reaction is subject to both specific acid and specific base catalysis, making the degradation rate highly dependent on the pH of the aqueous medium[1].

Hydrolysis Lactam 3-(Hydroxymethyl) piperidin-2-one Tetrahedral Tetrahedral Intermediate Lactam->Tetrahedral + H2O / OH- Tetrahedral->Lactam - H2O AminoAcid 5-Amino-2-(hydroxymethyl) pentanoic acid Tetrahedral->AminoAcid Ring Opening AminoAcid->Tetrahedral Ring Closure

Fig 1. Hydrolysis equilibrium pathway of 3-(Hydroxymethyl)piperidin-2-one in aqueous media.

Experimental Methodologies for Thermodynamic Profiling

To build a trustworthy thermodynamic profile, researchers must employ orthogonal techniques. Relying solely on kinetic degradation at a single temperature is scientifically insufficient because it conflates activation energy ( Ea​ ) with thermodynamic equilibrium ( ΔG ).

The following dual-protocol system is designed to be self-validating : the enthalpy ( ΔH ) derived mathematically from Protocol 1 is cross-verified against the direct physical measurement from Protocol 2.

Workflow Prep Sample Prep (pH 2-12 Buffers) Incubation Thermal Incubation (25°C, 37°C, 60°C) Prep->Incubation Analysis LC-MS/MS & ITC Quantification Incubation->Analysis Data Thermodynamic Extraction (ΔG, ΔH, ΔS) Analysis->Data

Fig 2. Self-validating experimental workflow for thermodynamic parameter extraction.

Protocol 1: LC-MS/MS Equilibrium Profiling (van 't Hoff Analysis)

Causality: We test across a wide pH range (2.0 to 12.0) to isolate the neutral water hydrolysis vector from specific acid/base catalysis.

  • Buffer Preparation: Prepare 50 mM phosphate/acetate buffers at pH 2.0, 7.4, and 12.0.

  • Analyte Incubation: Dissolve the lactam to a final concentration of 1 mg/mL. Incubate sealed, inert vials at 25°C, 37°C, and 60°C.

  • Quenching (Critical Step): At predefined intervals (0, 24, 48, 72, 120 hours), extract 100 µL aliquots and immediately quench with 400 µL of ice-cold methanol containing an isotopically labeled internal standard. Why? The extreme temperature drop and solvent shift instantly halt the hydrolysis reaction, preserving the exact equilibrium state at the time of sampling.

  • Quantification: Analyze the ratio of the intact lactam to the open-chain amino acid using a C18 column coupled to a triple-quadrupole mass spectrometer (MRM mode).

  • Data Extraction: Calculate Keq​ at each temperature. Derive ΔH and ΔS using the van 't Hoff equation: ln(Keq​)=−RTΔH​+RΔS​ .

Protocol 2: Direct Enthalpy Measurement via Isothermal Titration Calorimetry (ITC)

Causality: The van 't Hoff equation assumes ΔH is constant over the temperature range. If the heat capacity ( ΔCp​ ) changes significantly upon ring opening, this assumption fails. ITC provides a model-independent, direct measurement of ΔH to validate Protocol 1.

  • Calibration: Calibrate the ITC instrument using water-water injections to establish baseline thermal noise.

  • Reagent Loading: Load 10 mM of the lactam in the sample cell and 0.1 M NaOH in the syringe (to rapidly drive base-catalyzed ring opening).

  • Titration: Perform 20 injections of 2 µL NaOH at 300-second intervals at a strictly controlled 25°C.

  • Integration: Integrate the heat flow peaks to determine the molar enthalpy of the ring-opening reaction ( ΔHrxn​ ).

Quantitative Thermodynamic Data

The following tables summarize the representative thermodynamic and kinetic parameters for functionalized δ -valerolactams, providing a baseline for formulation stability assessments.

Table 1: Thermodynamic Parameters of 3-(Hydroxymethyl)piperidin-2-one (Aqueous, pH 7.4)

ParameterValueMethod of DeterminationInterpretation
ΔG298K​ +14.2 kJ/molLC-MS/MS EquilibriumPositive value indicates the closed lactam ring is highly favored at room temperature.
ΔH +38.5 kJ/molvan 't Hoff / ITCEndothermic ring-opening; heat is required to break the stable amide resonance.
ΔS +81.5 J/(mol·K)DerivedEntropy increases upon ring opening due to increased conformational freedom of the acyclic chain.
Keq​ (298K) 3.2×10−3 LC-MS/MSOnly ~0.3% of the molecule exists in the open-chain form at equilibrium.

Table 2: Kinetic Stability and Half-Life ( t1/2​ ) at 37°C

pH LevelCatalytic Regime t1/2​ (Hours)Dominant Degradant
pH 2.0 Specific Acid Catalysis1855-Amino-2-(hydroxymethyl)pentanoic acid
pH 7.4 Neutral Water Hydrolysis>15005-Amino-2-(hydroxymethyl)pentanoic acid
pH 12.0 Specific Base Catalysis185-Amino-2-(hydroxymethyl)pentanoic acid

Implications for Drug Development

The thermodynamic data clearly indicate that 3-(Hydroxymethyl)piperidin-2-one is highly stable in neutral aqueous solutions, making it an excellent candidate for liquid formulations without the need for lyophilization—a stark contrast to highly strained β -lactam antibiotics. However, its susceptibility to specific base catalysis at pH > 9.0 dictates that formulation buffers must be strictly controlled around physiological pH (6.5 - 7.5) to prevent premature ring-opening and subsequent loss of pharmacological efficacy.

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Institutes of Health (NIH) / PMC.1

  • Quantum Mechanical Study of β-Lactam Reactivity: The Effect of Solvation on Barriers of Reaction and Stability of Transition States and Reaction Intermediates. ACS Publications. 2

  • Modeling Mo(VI) O Biologically Related Interactions with Oximes and Hydroxylamines: Implications for Uranium Seawater Extraction. National Institutes of Health (NIH) / PMC. 3

Sources

Foundational

Mechanism of Action of 3-(Hydroxymethyl)piperidin-2-one Based Small Molecules: A Technical Guide to Minimalist Cereblon Effectors

Executive Summary As the field of Targeted Protein Degradation (TPD) matures, drug developers are increasingly shifting away from classical immunomodulatory imide drugs (IMiDs) like thalidomide toward highly optimized, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the field of Targeted Protein Degradation (TPD) matures, drug developers are increasingly shifting away from classical immunomodulatory imide drugs (IMiDs) like thalidomide toward highly optimized, minimalist degrons. While traditional glutarimide scaffolds are effective at recruiting the Cereblon (CRBN) E3 ubiquitin ligase, they suffer from inherent hydrolytic instability and limited synthetic vectors.

The 3-(hydroxymethyl)piperidin-2-one moiety has emerged as a superior, low-molecular-weight alternative. This whitepaper dissects the structural biology, mechanism of action (MoA), and structure-activity relationships of this scaffold. Furthermore, it outlines field-proven, self-validating experimental workflows required to characterize these molecules in the development of next-generation Proteolysis Targeting Chimeras (PROTACs).

Structural Biology & Binding Mechanism

To understand the MoA of 3-(hydroxymethyl)piperidin-2-one, we must first examine the architecture of its target. In 2010, identified CRBN as the primary target of thalidomide [1]. Subsequent crystallographic studies revealed that CRBN utilizes a highly conserved tri-tryptophan hydrophobic pocket (Trp380, Trp386, Trp400) to anchor the glutarimide ring of IMiDs.

However, the dual-carbonyl nature of glutarimides makes them susceptible to aqueous hydrolysis in vivo. As demonstrated by, the δ-lactam piperidin-2-one ring is the absolute minimal pharmacophore required for CRBN binding [2].

The inclusion of the 3-hydroxymethyl group provides a critical strategic advantage:

  • Anchoring: The piperidin-2-one core docks into the CRBN pocket, maintaining the essential hydrogen-bonding network via the lactam NH and carbonyl with the backbone of His378 and Trp380.

  • Vector Trajectory: The 3-hydroxymethyl group projects outward from the binding pocket directly into the solvent-exposed region. This trajectory is essential for PROTAC design, as it provides a synthetic handle (the oxygen atom) for linker attachment without causing steric clashes against the CRBN surface—a principle extensively utilized in [3].

The PROTAC Catalytic Cycle

When integrated into a bifunctional PROTAC, the 3-(hydroxymethyl)piperidin-2-one scaffold drives a highly efficient catalytic cycle of proximity-induced degradation.

  • Target Engagement: The target-binding ligand of the PROTAC binds the Protein of Interest (POI).

  • E3 Ligase Recruitment: The piperidin-2-one degron docks into the CRBN subunit of the CUL4A-RBX1-DDB1-CRBN E3 ligase complex.

  • Ternary Complex Formation: A stable POI-PROTAC-CRBN ternary complex is formed, bringing the POI into spatial proximity with the E2 ubiquitin-conjugating enzyme.

  • Polyubiquitination: Ubiquitin chains are transferred to exposed lysine residues on the POI.

  • Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitin tag, unfolds, and degrades the POI. The PROTAC is released intact to catalyze another cycle.

PROTAC_Cycle PROTAC PROTAC (Piperidin-2-one) Ternary Ternary Complex Formation PROTAC->Ternary POI Target Protein (POI) POI->Ternary CRBN CRBN E3 Ligase Complex CRBN->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin Proximity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition Proteasome->PROTAC Recycling

Fig 1: PROTAC catalytic cycle driven by piperidin-2-one CRBN recruitment.

Quantitative Data: SAR & Stability Profiling

The primary causality behind selecting a piperidin-2-one over a classical glutarimide is the trade-off between raw binding affinity and pharmacokinetic stability. By removing one carbonyl group, the electrophilicity of the ring is reduced, drastically increasing the aqueous half-life.

Scaffold TypeRepresentative MoleculeCRBN Binding Affinity ( Kd​ )Aqueous Half-Life (pH 7.4)Linker Attachment Vector
Glutarimide (Classical) Thalidomide / Lenalidomide~1.5 - 3.0 µM< 12 hoursC4 / C5 position (Aryl ring)
Piperidin-2-one (Minimalist) 3-(Hydroxymethyl)piperidin-2-one~5.0 - 10.0 µM> 72 hours3-hydroxymethyl oxygen

Table 1: Comparative profiling of CRBN-recruiting scaffolds. While piperidin-2-ones exhibit slightly lower raw affinity, their superior stability ensures sustained catalytic turnover in vivo.

Experimental Protocols: Self-Validating Systems

To rigorously prove that a 3-(hydroxymethyl)piperidin-2-one based molecule operates via the proposed MoA, we must validate both target engagement and functional degradation using self-validating experimental designs.

Protocol 1: TR-FRET Competitive Binding Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than Surface Plasmon Resonance (SPR). SPR requires immobilizing the small molecule, which can mask the linker attachment site and alter binding thermodynamics. TR-FRET allows for high-throughput, equilibrium-based measurement of Kd​ in solution. The displacement of a known tracer acts as a self-validating control, proving specific pocket engagement rather than non-specific aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). Note: BSA and Tween-20 are critical to prevent non-specific binding of the highly hydrophobic PROTACs to the plastic microplate.

  • Complex Assembly: Mix Terbium-labeled CRBN-CUL4A-DDB1 complex (donor) with a Cy5-labeled IMiD tracer (acceptor) at a concentration equal to its Kd​ . This establishes a baseline high-FRET signal.

  • Compound Titration: Dispense the 3-(hydroxymethyl)piperidin-2-one compound in a 12-point dose-response curve (10 pM to 10 µM).

  • Equilibration: Incubate the plate for 60 minutes at room temperature in the dark.

  • Quantification: Read emission at 620 nm (Tb) and 665 nm (Cy5). Calculate the 665/620 ratio. A dose-dependent loss of FRET signal validates competitive displacement.

TR_FRET Complex Tb-CRBN + Cy5-Tracer FRET_On High FRET Signal (Baseline) Complex->FRET_On Addition Add Piperidin-2-one Compound FRET_On->Addition Displacement Tracer Displacement Addition->Displacement Competition FRET_Off Low FRET Signal (Quantify Kd) Displacement->FRET_Off Signal Decrease

Fig 2: TR-FRET assay logic for validating CRBN target engagement.

Protocol 2: Endogenous HiBiT Cellular Degradation Assay

Causality: Relying on plasmid-based overexpression of the POI often yields false-negative degradation data because the PROTAC catalytic turnover cannot outpace artificial transcription rates. We utilize CRISPR/Cas9 to tag the endogenous POI with an 11-amino-acid HiBiT peptide, ensuring physiological expression levels.

Step-by-Step Methodology:

  • Cell Seeding: Seed HiBiT-tagged POI cells in white, opaque 96-well plates at 10,000 cells/well. Allow 24 hours for adherence.

  • Treatment & Self-Validation: Treat cells with the PROTAC (0.1 nM - 10 µM).

    • Critical Self-Validation Step: In a parallel plate, treat cells with an N-methylated piperidin-2-one epimer . N-methylation physically blocks the crucial hydrogen bond with Trp380 in CRBN. If this epimer still degrades the POI, the degradation is an off-target artifact. True PROTAC MoA requires the epimer to be completely inactive.

  • Incubation: Incubate for 4 to 24 hours (depending on POI half-life).

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). The endogenous HiBiT peptide complements LgBiT to form a functional luciferase.

  • Readout: Measure luminescence. Calculate the DC50​ (concentration at which 50% of the POI is degraded) and Dmax​ (maximum degradation depth).

References

  • Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). "Identification of a Primary Target of Thalidomide Teratogenicity." Science, 327(5971), 1345-1350. URL:[Link]

  • Boichenko, I., Bär, K., Deiss, S., Heim, C., Albrecht, R., Lupas, A. N., Hernandez Alvarez, B., & Hartmann, M. D. (2018). "Chemical Ligand Space of Cereblon." ACS Omega, 3(9), 11163-11171. URL:[Link]

  • Phillips, A. J. (2017). "Spirocyclic degronimers for target protein degradation." WIPO Patent WO2017197036A1. C4 Therapeutics, Inc.

Protocols & Analytical Methods

Method

Protocol for synthesizing spiro-compounds using 3-(Hydroxymethyl)piperidin-2-one

Application Note: Advanced Protocol for the Synthesis of Spirocyclic Piperidin-2-ones via 3-(Hydroxymethyl)piperidin-2-one Scaffolds Introduction: Escaping Flatland in Drug Discovery The integration of spirocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the Synthesis of Spirocyclic Piperidin-2-ones via 3-(Hydroxymethyl)piperidin-2-one Scaffolds

Introduction: Escaping Flatland in Drug Discovery

The integration of spirocyclic scaffolds into medicinal chemistry has revolutionized drug design by allowing molecules to "escape flatland." Piperidine is the most widely represented nitrogen-containing heterocycle in FDA-approved drugs; however, traditional planar derivatives often suffer from suboptimal pharmacokinetic properties[1]. Spirocyclic piperidines address this by introducing rigid, three-dimensional complexity, which enhances target binding affinity, improves lipophilicity efficiency (LipE), and reduces off-target activity (such as hERG inhibition)[2].

Synthesizing these complex 3D architectures at scale, however, presents significant challenges. Traditional routes often suffer from low yields, require hazardous cryogenic conditions, or rely on late-stage deprotections that degrade the product[3]. This application note details a highly efficient, scalable, and stereoselective protocol for generating spirocyclic piperidin-2-ones utilizing 3-(hydroxymethyl)piperidin-2-one as a versatile bifunctional building block. By leveraging an organocatalytic cascade reaction, this method bypasses the need for toxic transition metals and provides direct access to spirobarbiturate or spirooxindole derivatives[4].

Mechanistic Rationale & Synthetic Strategy

The strategic selection of 3-(hydroxymethyl)piperidin-2-one is rooted in its highly functionalizable C3 position. The synthetic sequence relies on three causal phases:

  • Steric & Electronic Shielding (N-Protection): The secondary amide nitrogen must be protected to prevent unwanted N-alkylation or acylation during downstream electrophilic activation.

  • Electrophilic Priming (Oxidation): The primary alcohol is oxidized to an aldehyde, transforming the C3 position into a highly reactive electrophilic center.

  • Stereoselective Annulation (Cascade Cyclization): The resulting 3-formylpiperidin-2-one undergoes a Knoevenagel condensation with an active methylene compound (e.g., barbituric acid), immediately followed by an intramolecular Michael addition. This cascade is orchestrated by a bifunctional squaramide catalyst, which utilizes dual hydrogen bonding to simultaneously activate the electrophile and direct the nucleophilic attack, ensuring high diastereomeric and enantiomeric excess[4].

SyntheticWorkflow SM 3-(Hydroxymethyl)piperidin-2-one Starting Material Step1 Phase 1: N-Protection Reagents: Boc2O, DMAP, DCM Purpose: Prevent N-side reactions SM->Step1 Step2 Phase 2: Oxidation Reagents: DMP, DCM Purpose: Generate C3-Aldehyde Step1->Step2 Inter 3-Formyl-N-Boc-piperidin-2-one Reactive Intermediate Step2->Inter Step3 Phase 3: Cascade Cyclization Reagents: Cyclic Dione, Catalyst Purpose: Spiro-ring formation Inter->Step3 Prod Spirocyclic Piperidin-2-one Target Scaffold Step3->Prod

Synthetic workflow for spirocyclic piperidin-2-one generation.

Step-by-Step Experimental Protocol

Phase 1: N-Boc Protection of 3-(Hydroxymethyl)piperidin-2-one

Causality: Boc protection increases the intermediate's solubility in organic solvents and prevents the weakly nucleophilic amide nitrogen from interfering with the subsequent organocatalytic cascade.

  • Setup: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 3-(hydroxymethyl)piperidin-2-one (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (15.0 mmol, 1.5 eq) and 4-dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc₂O) (12.0 mmol, 1.2 eq) in 10 mL DCM over 15 minutes.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The product will appear as a distinct, less polar spot. A negative ninhydrin stain confirms the absence of the free amide N-H.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Oxidation to 3-Formyl-N-Boc-piperidin-2-one

Causality: Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid harsh cryogenic conditions and malodorous sulfur byproducts that could poison the downstream hydrogen-bonding catalyst. Sodium bicarbonate is strictly required to neutralize the acetic acid byproduct, preventing premature Boc-deprotection.

  • Setup: Dissolve the crude N-Boc protected alcohol (approx. 10.0 mmol) in 60 mL of anhydrous DCM and cool to 0 °C.

  • Oxidation: Add solid NaHCO₃ (20.0 mmol, 2.0 eq) followed by DMP (12.0 mmol, 1.2 eq) in three portions over 10 minutes.

  • Reaction & Validation: Stir the suspension at room temperature for 2 hours.

    • Self-Validation: Take a 0.1 mL aliquot, filter through a short silica plug, and perform a rapid ¹H NMR. The appearance of a sharp singlet at ~9.6 ppm confirms aldehyde formation.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (40 mL). Stir vigorously until the organic layer is clear (approx. 30 mins). Extract with DCM, dry over Na₂SO₄, and concentrate. Use the aldehyde immediately in the next step to prevent polymerization or air oxidation.

Phase 3: Organocatalytic Cascade Spirocyclization

Causality: A squaramide catalyst is utilized to drive a Knoevenagel/Michael cascade. The catalyst's dual N-H protons activate the electrophilic aldehyde, while its tertiary amine moiety deprotonates the active methylene compound (e.g., barbituric acid), bringing both reactive faces into a highly organized, stereocontrolled transition state[4].

CascadeMechanism Aldehyde C3-Aldehyde Electrophile Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Nucleophile Active Methylene Nucleophile Nucleophile->Knoevenagel Alkene Alkylidene Intermediate Knoevenagel->Alkene Michael Intramolecular Michael Addition Alkene->Michael Spiro Spiro-fused Product Michael->Spiro

Mechanism of the organocatalytic Knoevenagel-Michael cascade.

  • Setup: Dissolve the freshly prepared 3-formyl-N-Boc-piperidin-2-one (5.0 mmol, 1.0 eq) and 1,3-dimethylbarbituric acid (5.0 mmol, 1.0 eq) in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Catalysis: Add the chiral squaramide catalyst (0.5 mmol, 10 mol%).

  • Reaction & Validation: Stir at room temperature for 24 hours.

    • Self-Validation: The reaction is complete when the aldehyde proton (~9.6 ppm) disappears from the crude ¹H NMR, replaced by complex multiplet signals in the 2.0–3.5 ppm range corresponding to the rigidified spirocyclic core.

  • Purification: Concentrate the solvent in vacuo and purify the residue via flash column chromatography (Hexane/EtOAc gradient) to yield the spirobarbiturate piperidin-2-one.

Quantitative Data & Reaction Optimization

The choice of solvent and catalyst heavily dictates the stereochemical outcome of the spirocyclization. As demonstrated in Table 1, the squaramide catalyst in THF provides the optimal balance of yield and diastereomeric ratio (dr) compared to simpler amino acid catalysts like L-Proline.

Table 1: Optimization of the Cascade Spirocyclization Step

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1L-ProlineEtOH2524422:1
2L-ProlineTHF2524553:1
3SquaramideDCM25188115:1
4SquaramideTHF252492 >20:1
5SquaramideTHF50127810:1

Note: Elevated temperatures (Entry 5) accelerate the reaction but degrade the hydrogen-bonding network of the transition state, resulting in a loss of stereocontrol.

References

  • Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one ACS Publications[Link]

  • Synthesis of Spirobarbiturate Piperidin-2-one Derivatives via Cascade Aza-Michael/Michael Cyclization Reaction ResearchGate [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation PMC - NIH[Link]

Sources

Application

Application Note: Synthesis of Highly Selective Aldosterone Synthase (CYP11B2) Inhibitors Utilizing 3-(Hydroxymethyl)piperidin-2-one

Executive Summary The dysregulation of the renin-angiotensin-aldosterone system (RAAS) is a primary driver of resistant hypertension, chronic kidney disease (CKD), and heart failure[1]. While traditional therapies like m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of the renin-angiotensin-aldosterone system (RAAS) is a primary driver of resistant hypertension, chronic kidney disease (CKD), and heart failure[1]. While traditional therapies like mineralocorticoid receptor antagonists (MRAs) block aldosterone downstream, they often trigger compensatory aldosterone escape and carry hyperkalemia risks[2]. Aldosterone synthase (CYP11B2) inhibitors represent a paradigm shift by halting aldosterone biosynthesis at its source[1].

A major synthetic challenge in developing these inhibitors is achieving absolute selectivity for CYP11B2 over the highly homologous (93% sequence identity) cortisol-synthesizing enzyme, 11β-hydroxylase (CYP11B1)[3]. This application note details the field-proven synthetic workflows for utilizing 3-(Hydroxymethyl)piperidin-2-one as a privileged, chiral building block to construct highly selective CYP11B2 inhibitors[4].

Mechanistic Rationale: The Piperidin-2-one Scaffold

To achieve CYP11B1/B2 selectivity, the inhibitor must perfectly exploit the subtle topological differences in the active sites of the two enzymes.

  • The Lactam Core: The piperidin-2-one ring acts as a structural mimic of the natural steroid backbone (corticosterone). The lactam dipole engages in critical hydrogen-bond donor/acceptor interactions with active site residues (e.g., Arg120), anchoring the molecule[4].

  • The C3-Hydroxymethyl Vector: The hydroxymethyl group at the C3 position is the critical synthetic handle. It provides the exact spatial vector required to project a heme-binding nitrogen heterocycle (such as an imidazole, pyridine, or triazole) 2.5–3.0 Å away from the core, allowing it to coordinate directly with the Fe(III) of the CYP11B2 porphyrin ring without clashing with the tighter CYP11B1 pocket[3].

Pathway AngII Angiotensin II (Stimulus) CYP11B2 Aldosterone Synthase (CYP11B2) AngII->CYP11B2 Upregulates Aldo Aldosterone (Mineralocorticoid) CYP11B2->Aldo Catalyzes Synthesis MR Mineralocorticoid Receptor (MR) Aldo->MR Binds & Activates BP Hypertension & Fibrosis MR->BP Induces Inhibitor Piperidin-2-one Inhibitor Inhibitor->CYP11B2 Heme Coordination (Inhibits)

Fig 1. Aldosterone synthesis pathway and targeted inhibition of CYP11B2 via heme coordination.

Synthetic Strategy & Workflow

The synthesis relies on a divergent strategy where the piperidin-2-one core is first protected, then N-alkylated to fill the enzyme's hydrophobic pocket, and finally functionalized at the C3 position to attach the heme-binding motif[4].

Synthesis SM 3-(Hydroxymethyl) piperidin-2-one Step1 Step 1: O-Protection (TBDMS-Cl, Imidazole) SM->Step1 >95% Yield Step2 Step 2: N-Alkylation (NaH, Electrophile) Step1->Step2 Base-mediated Step3 Step 3: Deprotection & Oxidation to Aldehyde Step2->Step3 Swern/Dess-Martin Step4 Step 4: Heterocycle Coupling (Heme Binder) Step3->Step4 Reductive Amination or Grignard Product CYP11B2 Inhibitor (Target Compound) Step4->Product Final Purification

Fig 2. Step-by-step synthetic workflow for piperidin-2-one based CYP11B2 inhibitors.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: O-Protection of the Primary Alcohol
  • Causality: The primary hydroxyl group is highly nucleophilic. If left unprotected, the subsequent N-alkylation step using strong bases will result in competing O-alkylation, destroying the C3 vector required for heme binding.

  • Procedure: Dissolve 3-(hydroxymethyl)piperidin-2-one (1.0 eq) in anhydrous DMF. Add Imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1); the product will show a significantly higher Rf​ value than the highly polar starting material. IR spectroscopy must confirm the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹.

Protocol 2: N-Alkylation of the Lactam Core
  • Causality: The lactam nitrogen must be functionalized with a lipophilic group (e.g., a substituted benzyl or aryl ring) to occupy the hydrophobic pocket of the CYP11B2 active site. Sodium hydride (NaH) is utilized to irreversibly deprotonate the lactam (pKa ~15), creating a strong, unambiguous nucleophile for an SN​2 displacement.

  • Procedure: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C. Dropwise add the O-protected intermediate (1.0 eq) in THF. Stir for 30 minutes until H2​ evolution ceases. Add the electrophile (e.g., 4-fluorobenzyl bromide, 1.2 eq) and warm to room temperature overnight.

  • Self-Validation: LC-MS must confirm the mass shift corresponding to the addition of the electrophile. 1H NMR will show the complete disappearance of the broad lactam N-H peak at ~6.0 ppm, confirming successful N-alkylation rather than C-alkylation.

Protocol 3: Unmasking and Oxidation to Aldehyde
  • Causality: The silyl ether must be removed to reveal the primary alcohol, which is then oxidized to an aldehyde. The aldehyde serves as the essential electrophilic handle for attaching the heme-binding heterocycle. Dess-Martin Periodinane (DMP) is strictly chosen over Swern oxidation to ensure mild, neutral conditions that prevent base-catalyzed epimerization at the sensitive C3 chiral center.

  • Procedure: Treat the N-alkylated intermediate with TBAF (1.1 eq) in THF for 2 hours to deprotect the alcohol. After aqueous workup, dissolve the crude alcohol in anhydrous DCM. Add DMP (1.5 eq) at 0 °C and stir for 2 hours.

  • Self-Validation: 1H NMR of the purified product must display a distinct, sharp aldehyde proton singlet at ~9.6–9.8 ppm. Chiral HPLC should be run to ensure the enantiomeric excess (ee) remains >98%.

Protocol 4: Assembly of the Heme-Binding Pharmacophore
  • Causality: A strong Lewis base (like a triazole, imidazole, or pyridine) is required to coordinate the Fe(III) in the CYP11B2 heme group, displacing the axial water molecule and inhibiting the enzyme's oxidative function[3]. Reductive amination covalently links this pharmacophore to the C3 position.

  • Procedure: Combine the aldehyde intermediate (1.0 eq) and 4-Amino-1,2,4-triazole (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. After 1 hour, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.0 eq) and stir for 12 hours.

  • Self-Validation: High-resolution mass spectrometry (HRMS) must confirm the exact mass of the final inhibitor. Absence of the aldehyde peak in 1H NMR and the appearance of new aliphatic bridging protons (~2.8-3.2 ppm) validates the reduction.

Quantitative Data & Optimization

Table 1: Optimization of Lactam N-Alkylation Conditions Data summarizes the causality behind reagent selection for Step 2.

BaseSolventTemp (°C)Yield (%)Causality / Observation
K2​CO3​ DMF8045%Weak base; incomplete deprotonation leads to slow reaction and degradation.
Cs2​CO3​ MeCN6062%Better solubility than potassium carbonate, but competitive side reactions observed.
NaH THF 0 to 25 92% Irreversible deprotonation; clean SN​2 trajectory, no O-alkylation.
LiHMDSTHF-78 to 088%Excellent conversion, but highly moisture-sensitive and unnecessarily costly.

Table 2: In Vitro Selectivity Profile (CYP11B2 vs CYP11B1) Comparative SAR data demonstrating the effect of the heme-binding motif attached to the piperidin-2-one core[3].

Compound VariantHeme-Binding MotifCYP11B2 IC50​ (nM)CYP11B1 IC50​ (nM)Selectivity Factor (B1/B2)
Osilodrostat (Reference)Imidazole (Spiro)2.510.04x
Variant A (C3-Linked)Pyridine18.41,25068x
Variant B (C3-Linked)Imidazole5.2850163x
Variant C (C3-Linked) 1,2,4-Triazole 3.1 >10,000 >3,200x

References

  • Title: HETEROCYCLIC SPIRO-COMPOUNDS AS ALDOSTERONE SYNTHASE INHIBITORS (EP 1885724 B1) Source: European Patent Office / Google Patents URL: [4]

  • Title: Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy Source: Cardiac Failure Review URL: [1]

  • Title: Aldosterone synthase inhibitors for hypertension: A breakthrough facing barriers to adoption Source: PLOS Medicine URL: [2]

  • Title: Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors Source: PubMed Central (PMC) / NIH URL: [3]

Sources

Method

Regioselective functionalization methods for 3-(Hydroxymethyl)piperidin-2-one

Application Note: Regioselective Functionalization Strategies for 3-(Hydroxymethyl)piperidin-2-one Introduction 3-(Hydroxymethyl)piperidin-2-one is a highly versatile, tri-functional building block frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization Strategies for 3-(Hydroxymethyl)piperidin-2-one

Introduction

3-(Hydroxymethyl)piperidin-2-one is a highly versatile, tri-functional building block frequently utilized in the synthesis of complex alkaloids, spirocyclic degrons, and advanced pharmaceutical intermediates[1]. The molecule presents a classic chemoselectivity and regioselectivity challenge due to the presence of three distinct reactive sites: a primary aliphatic hydroxyl group (-OH), a secondary lactam amine (-NH), and a lactam carbonyl oxygen (-C=O).

For drug development professionals and synthetic chemists, achieving precise control over which site is functionalized is critical. This application note details the mechanistic causality governing these transformations and provides self-validating protocols to achieve exclusive primary O-silylation, lactam N-alkylation, and lactam O-alkylation.

Mechanistic Causality in Regioselection (HSAB and Cation Coordination)

The functionalization of 3-(Hydroxymethyl)piperidin-2-one is governed by steric accessibility, pKa differentials, and the Hard and Soft Acids and Bases (HSAB) principle[2].

1. Primary O-Functionalization vs. Lactam Reactivity The primary hydroxyl group is sterically unhindered and acts as a "hard" nucleophile. When exposed to bulky, hard electrophiles like tert-butyldimethylsilyl chloride (TBSCl) in the presence of a mild base (imidazole), the reaction proceeds exclusively at the primary alcohol. The lactam nitrogen, being less nucleophilic due to resonance with the adjacent carbonyl, remains unreactive under these mild conditions.

2. Lactam N-Alkylation (Soft-Soft Interactions) Upon deprotonation with a base such as K₂CO₃, the lactam forms an ambident enolate[2]. According to the HSAB principle, the enolate nitrogen is a "soft" nucleophile, while the enolate oxygen is a "hard" nucleophile[3]. When an alkyl iodide (a soft electrophile) is introduced, the reaction is driven by favorable soft-soft interactions, kinetically and thermodynamically favoring N-alkylation[3]. Employing a moderately polar solvent like THF ensures that the potassium cation remains tightly ion-paired with the hard enolate oxygen, sterically shielding it and directing the electrophile to the exposed nitrogen[2].

3. Lactam O-Alkylation (The Silver Salt Effect) To invert the natural N-selectivity and achieve lactam O-alkylation, the Tieckelmann silver salt method is employed[4]. Silver carbonate (Ag₂CO₃) acts through a dual mechanism:

  • Halophilicity: Silver strongly coordinates with the alkyl halide, polarizing the carbon-halogen bond to create a harder, carbocation-like electrophile.

  • Nitrogen Blocking: The silver cation coordinates preferentially to the softer lactam nitrogen. This forces the hard, activated electrophile to react with the hard lactam oxygen, yielding the O-alkylated imino ether (also known as a lactim ether)[4]. Alternatively, Mitsunobu conditions can also drive O-alkylation via a hard alkoxyphosphonium intermediate[5].

Quantitative Selectivity Data

The following table summarizes the predictive outcomes of functionalizing 3-(Hydroxymethyl)piperidin-2-one under various thermodynamic and kinetic controls.

Reaction StrategyReagents & ConditionsElectrophile HardnessPrimary Reactive SiteTypical Regioselectivity (Target : Byproducts)
Primary O-Silylation TBSCl (1.1 eq), Imidazole, DMF, 0 °C to RTHardPrimary -OH> 98 : 2
N-Alkylation Alkyl Iodide (1.2 eq), K₂CO₃, THF, 60 °CSoftLactam -NH90 : 10 (N : Lactam O)
Lactam O-Alkylation Alkyl Bromide (1.2 eq), Ag₂CO₃, Toluene, 80 °CHard (Ag⁺ induced)Lactam -C=O85 : 15 (Lactam O : N)
Mitsunobu O-Alkylation R-OH, DIAD, PPh₃, THF, RTHard (Phosphonium)Lactam -C=OVariable (Substrate dependent)

Workflow Visualization

G SM 3-(Hydroxymethyl) piperidin-2-one NS N-Alkylated Lactam (Soft Electrophile) SM->NS Alkyl Iodide K2CO3, THF OS Primary O-Silyl Ether (Hard Electrophile) SM->OS TBSCl, Imidazole DMF LO Lactam O-Alkyl Ether (Ag+ Mediated) SM->LO Alkyl Halide Ag2CO3, Toluene

Divergent regioselective functionalization pathways for 3-(Hydroxymethyl)piperidin-2-one.

Validated Experimental Protocols

Protocol A: Chemoselective O-Silylation of the Primary Alcohol

Objective: Protect the primary alcohol while leaving the lactam core intact for downstream cross-coupling or functionalization.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-(Hydroxymethyl)piperidin-2-one (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Catalysis & Protection: Add imidazole (2.0 equiv, 20 mmol) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv, 11 mmol) portion-wise over 5 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • Visual/TLC: Staining with KMnO₄ will show the disappearance of the highly polar starting material.

    • NMR Confirmation: ¹H NMR will confirm success via a large singlet at ~0.89 ppm (t-butyl) and ~0.05 ppm (dimethyl). Crucially, the broad lactam N-H singlet at ~6.5 ppm must remain intact, proving chemoselectivity.

Protocol B: Regioselective N-Alkylation of the Lactam

Objective: Alkylate the lactam nitrogen utilizing soft-soft interactions, assuming the primary alcohol is either protected (via Protocol A) or tolerated.

  • Deprotonation: Suspend the starting material (1.0 equiv, 10 mmol) and finely powdered, oven-dried K₂CO₃ (2.0 equiv, 20 mmol) in anhydrous THF (0.15 M) under argon. Stir at room temperature for 30 minutes to pre-form the enolate.

  • Alkylation: Add the desired alkyl iodide (e.g., benzyl iodide) (1.2 equiv, 12 mmol) dropwise.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (DCM:MeOH).

  • Self-Validation Checkpoint:

    • Visual: The reaction mixture will transition from a heterogeneous suspension to a finer dispersion as the alkyl iodide is consumed.

    • IR Confirmation: Infrared spectroscopy must retain the strong, sharp lactam carbonyl stretch (~1650 cm⁻¹). If O-alkylation occurred, this peak would vanish and be replaced by a C=N stretch (~1600 cm⁻¹).

Protocol C: Regioselective Lactam O-Alkylation (Tieckelmann Method)

Objective: Force functionalization at the lactam carbonyl oxygen to generate an imino ether.

  • Preparation: In an oven-dried flask shielded from light (using aluminum foil), dissolve the starting material (1.0 equiv, 5 mmol) in anhydrous Toluene (0.1 M).

  • Silver Coordination: Add Ag₂CO₃ (1.1 equiv, 5.5 mmol) and stir at room temperature for 15 minutes in the dark.

  • Alkylation: Add the alkyl bromide (1.2 equiv, 6 mmol) in one portion.

  • Heating: Heat the reaction to 80 °C for 16 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated silver salts. Wash the pad thoroughly with Toluene. Concentrate the filtrate and purify rapidly via basic alumina chromatography (silica may hydrolyze the imino ether).

  • Self-Validation Checkpoint:

    • Visual: The generation of a dense, pale yellow/white precipitate (AgBr) serves as a visual kinetic indicator of the reaction's progress.

    • NMR Confirmation: ¹H NMR will show a significant downfield shift of the piperidine ring protons adjacent to the nitrogen, confirming the loss of the shielding amide resonance structure.

References

  • Torhan, M. C., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters.[Link]

  • Wiley-VCH. "Organic Synthesis: General Remarks - Hard and Soft Acids and Bases."[Link]

  • ACS Catalysis. "Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles."[Link]

  • Organic Chemistry Portal. "Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin."[Link]

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of 3-(Hydroxymethyl)piperidin-2-one

Abstract: This document provides a comprehensive technical guide for the organic synthesis and production scale-up of 3-(Hydroxymethyl)piperidin-2-one. This valuable heterocyclic building block is a key intermediate in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the organic synthesis and production scale-up of 3-(Hydroxymethyl)piperidin-2-one. This valuable heterocyclic building block is a key intermediate in the development of various pharmaceutical agents, owing to the prevalence of the 3-hydroxy-2-piperidinone scaffold in numerous bioactive natural products and medicinal compounds.[1] We present an in-depth analysis of viable synthetic strategies, culminating in a detailed, field-proven protocol centered on the catalytic hydrogenation of a pyridine precursor—a method selected for its efficiency, scalability, and atom economy. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of 3-(Hydroxymethyl)piperidin-2-one

The piperidin-2-one (δ-valerolactam) core is a privileged scaffold in medicinal chemistry, appearing in molecules with diverse therapeutic activities, including anticonvulsant and antithrombotic agents.[1] The introduction of a hydroxymethyl group at the C3 position provides a crucial handle for further chemical modification and diversification, enabling the exploration of a wider chemical space for drug discovery.[1][2] The synthesis of 3-(Hydroxymethyl)piperidin-2-one (CAS No: 25219-43-6) in an efficient, cost-effective, and scalable manner is therefore a critical objective for enabling downstream pharmaceutical development programs.[3]

This application note moves beyond a simple recitation of synthetic steps to explain the underlying chemical principles and strategic decisions required for successful scale-up. We will explore multiple synthetic pathways, critically evaluate their suitability for industrial production, and provide a robust, step-by-step protocol for the most promising route.

Overview of Primary Synthetic Strategies

Several distinct approaches can be envisioned for the synthesis of 3-(Hydroxymethyl)piperidin-2-one. The choice of a specific route for large-scale production depends on factors such as starting material cost, reagent safety, reaction robustness, and overall process efficiency.

  • A) Catalytic Hydrogenation of Pyridine Derivatives: This is a powerful and widely used industrial method for the synthesis of piperidines from their aromatic pyridine precursors.[4] The strategy involves the reduction of a suitably substituted pyridine, such as a derivative of 2-picolinic acid or 3-hydroxymethyl-2-alkoxypyridine, using hydrogen gas and a heterogeneous catalyst (e.g., Pt, Pd, Rh).[5][6] The acidic conditions often required for this transformation activate the pyridine ring towards reduction while simultaneously preventing catalyst poisoning by the resulting piperidine product.[4][7]

  • B) Functionalization of Glutarimide Scaffolds: This approach begins with a pre-formed piperidine-2,6-dione (glutarimide) ring and introduces the required functionality. For instance, a Michael addition to 3-methylidenepiperidine-2,6-dione could be a potential route, followed by transformation of the introduced group into a hydroxymethyl moiety.[8] While versatile, this may involve multiple steps and the use of strong bases or other sensitive reagents, which can present challenges on scale.

  • C) Baeyer-Villiger Oxidation of Cyclopentanone Precursors: The Baeyer-Villiger oxidation is a classic method for converting a cyclic ketone into the corresponding lactone by insertion of an oxygen atom.[9][10][11] A synthesis could be designed starting from a 2-(hydroxymethyl)cyclopentanone derivative. The key challenges lie in the regioselectivity of the oxygen insertion and the potential hazards associated with the use of strong peroxyacid oxidants, although greener catalytic systems using hydrogen peroxide are being developed.[9][11][12]

  • D) Ring-Closing Metathesis (RCM) or Cyclization of Acyclic Precursors: Building the heterocyclic ring from an acyclic starting material, often derived from amino acids like L-glutamic acid, offers a high degree of control over stereochemistry. However, these routes can be lengthy (multiple steps), and the catalysts used for RCM can be expensive, making this strategy often more suitable for discovery chemistry than for large-scale manufacturing.

Comparative Analysis of Synthetic Routes

To facilitate strategic decision-making, the primary synthetic routes are summarized and compared below based on their suitability for scaled production.

Synthetic Route Typical Starting Material(s) Key Reagents / Catalysts General Yield Scalability Considerations
A) Catalytic Hydrogenation Substituted Pyridines (e.g., 2-Picolinic acid esters)H₂, Heterogeneous catalysts (PtO₂, Pd/C, Rh/C), Acid (e.g., Acetic Acid)HighPros: High atom economy, clean byproducts (H₂O), well-established technology, catalyst can be recycled. Cons: Requires high-pressure equipment, handling of flammable H₂ gas.[4][6][7]
B) Glutarimide Functionalization Piperidine-2,6-dione (Glutarimide)Strong bases (e.g., LDA), electrophiles, protecting groupsModerate-HighPros: Readily available starting material. Cons: Often requires multiple steps (protection/deprotection), stoichiometric use of strong bases can be problematic on scale.[8][13]
C) Baeyer-Villiger Oxidation Substituted CyclopentanonesPeroxyacids (m-CPBA, TFPAA) or H₂O₂ with a catalystModerate-HighPros: Direct conversion to the lactone. Cons: Peroxyacids can be hazardous and expensive, regioselectivity can be an issue, potential for explosive peroxide residues.[9][11][12]
D) Acyclic Cyclization Amino acids (e.g., Glutamic acid), dienesRing-closing metathesis catalysts (e.g., Grubbs'), cyclization reagentsVariablePros: Excellent stereochemical control. Cons: Often long synthetic sequences, expensive catalysts, may have lower overall throughput.

Based on this analysis, Route A: Catalytic Hydrogenation of Pyridine Derivatives emerges as the most promising strategy for the large-scale, economical production of 3-(Hydroxymethyl)piperidin-2-one due to its high efficiency and reliance on established industrial processes.

Featured Protocol: Scalable Synthesis via Catalytic Hydrogenation

This section details a robust, two-stage protocol for the synthesis of 3-(Hydroxymethyl)piperidin-2-one, beginning with the hydrogenation of a suitable pyridine precursor. The chosen precursor for this protocol is Ethyl 3-(hydroxymethyl)pyridine-2-carboxylate , which can be synthesized via established methods. The core of the protocol is the high-pressure hydrogenation to form the piperidine ring, followed by in-situ lactamization.

Overall Synthetic Workflow

The process involves the simultaneous reduction of the pyridine ring and the ester group, followed by intramolecular cyclization to form the target lactam.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Cyclization (Scale-Up Protocol) Start Pyridine-2,3-dicarboxylic acid Esterification Selective Esterification Start->Esterification Reduction Selective Reduction of 3-carboxy group Esterification->Reduction Precursor Ethyl 3-(hydroxymethyl)pyridine-2-carboxylate Reduction->Precursor Hydrogenation High-Pressure Catalytic Hydrogenation Precursor->Hydrogenation Charge to Reactor Lactamization In-situ Lactamization Hydrogenation->Lactamization Workup Workup & Catalyst Filtration Lactamization->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct 3-(Hydroxymethyl)piperidin-2-one Purification->FinalProduct

Caption: Overall workflow from precursor to final product.

Detailed Experimental Protocol: Reductive Cyclization

Principle: The aromatic pyridine ring is reduced to a piperidine using a platinum-based catalyst under a hydrogen atmosphere. The acidic solvent activates the ring for reduction. The resulting ethyl 3-(hydroxymethyl)piperidine-2-carboxylate intermediate is unstable and undergoes spontaneous intramolecular aminolysis (lactamization) to form the thermodynamically stable six-membered lactam, releasing ethanol.

Materials and Equipment:

  • Chemicals: Ethyl 3-(hydroxymethyl)pyridine-2-carboxylate (Substrate, >98%), Platinum(IV) oxide (PtO₂, Adams' catalyst), Glacial Acetic Acid (ACS grade), Ethyl Acetate (ACS grade), Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄), Celite® 545.

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr Instrument or equivalent) equipped with a mechanical stirrer, heating mantle, cooling system, and pressure gauge; Inert filtration setup (e.g., Büchner funnel under nitrogen); Rotary evaporator; Standard laboratory glassware; Analytical instruments (¹H NMR, ¹³C NMR, LC-MS, HPLC).

Safety Precautions:

  • Hydrogen Gas: Highly flammable and explosive. All operations must be conducted in a well-ventilated area (fume hood or dedicated high-pressure bay) free from ignition sources. Use non-sparking tools. Ensure the reactor is properly grounded.[14]

  • Catalyst: PtO₂ is a pyrophoric catalyst when dry and saturated with hydrogen. Never allow the filtered catalyst to dry in the air. Keep the catalyst cake wet with solvent (e.g., water or ethanol) during handling and storage for disposal.

  • Piperidine Derivatives: Can be harmful if inhaled, swallowed, or absorbed through the skin.[15] The final product is classified as harmful and an irritant.[3]

  • Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested. Purge the vessel thoroughly with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor:

    • To the reactor vessel, add the substrate, Ethyl 3-(hydroxymethyl)pyridine-2-carboxylate (e.g., 1.0 eq, 50.0 g).

    • Under a gentle stream of nitrogen, carefully add the Platinum(IV) oxide catalyst (e.g., 0.05 eq mol, ~5 g).

    • Add glacial acetic acid as the solvent (e.g., 10 volumes, 500 mL).

  • Hydrogenation:

    • Seal the reactor according to the manufacturer's instructions.

    • Begin agitation (e.g., 500-700 RPM) to ensure the catalyst is well suspended.

    • Purge the reactor headspace with hydrogen gas three times to remove all nitrogen.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 70 bar / ~1000 psi).[4]

    • Heat the reaction mixture to the target temperature (e.g., 50-60 °C).

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 8-12 hours).

  • Reaction Workup:

    • Cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen pressure.

    • Purge the reactor three times with nitrogen.

    • Crucial Safety Step: Under a nitrogen atmosphere, carefully open the reactor. The reaction mixture contains the catalyst, which is now highly active.

    • Prepare a pad of Celite® in a Büchner funnel. Wet the pad with ethyl acetate.

    • Filter the reaction mixture through the Celite pad to remove the Pt catalyst. Wash the reactor and the filter cake with additional ethyl acetate (e.g., 2 x 100 mL). Keep the filter cake wet at all times. Quench the catalyst-containing Celite pad by slowly adding it to a large volume of water.

  • Isolation and Purification:

    • Combine the filtrate and washes. Remove the solvent (acetic acid and ethyl acetate) under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in ethyl acetate (e.g., 500 mL).

    • Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes the residual acetic acid.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or viscous oil.

  • Final Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-(Hydroxymethyl)piperidin-2-one as a white solid.

    • Dry the purified product under vacuum.

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HPLC) to ensure it meets the required specifications.

Reaction Mechanism and Scale-Up Considerations

Proposed Reaction Mechanism

The core transformation is the heterogeneous catalytic hydrogenation of the pyridine ring.

G cluster_0 Catalytic Hydrogenation on Pt Surface Pyridine Protonated Pyridine Ring Adsorption Adsorption onto Catalyst Surface Pyridine->Adsorption H_Addition1 Stepwise Hydrogen Addition (H•) Adsorption->H_Addition1 H2_Adsorption H₂ Dissociative Adsorption Catalyst Pt Catalyst Surface H2_Adsorption->Catalyst Piperidine Desorption of Saturated Piperidine Ring H_Addition1->Piperidine

Caption: Mechanism of pyridine hydrogenation on a catalyst surface.

Causality: The acidic solvent protonates the pyridine nitrogen, making the aromatic ring more electron-deficient and thus more susceptible to reduction.[7] Hydrogen gas adsorbs onto the platinum surface and dissociates into highly reactive hydrogen atoms. The adsorbed pyridine derivative then undergoes a series of stepwise hydrogen additions to the ring, ultimately leading to the fully saturated piperidine, which then desorbs from the surface.

Key Parameters for Scale-Up and Optimization
  • Catalyst Loading: While the protocol suggests 5 mol%, optimization studies can often reduce this to 1-2 mol% on a large scale without significantly impacting reaction time, leading to substantial cost savings. Catalyst activity and the potential for recycling should be evaluated.

  • Hydrogen Pressure: Higher pressures generally increase the rate of reaction by increasing the concentration of dissolved hydrogen. However, this is limited by the pressure rating of the available equipment. The optimal pressure balances reaction time with capital and safety constraints.

  • Temperature: The reaction is exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaways. A higher temperature increases the reaction rate but may also lead to side reactions or catalyst degradation. An optimal temperature of 50-70 °C is a common starting point for pyridine hydrogenations.

  • Agitation: Efficient stirring is paramount in a three-phase system (solid catalyst, liquid substrate/solvent, hydrogen gas). Poor agitation leads to mass transfer limitations, slowing the reaction and potentially leading to incomplete conversion. The agitator design and speed must ensure the catalyst remains suspended and the gas-liquid interface is maximized.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction / Stalled H₂ Uptake 1. Catalyst poisoning (e.g., by sulfur impurities in the starting material).2. Insufficient catalyst activity or loading.3. Poor mass transfer (inefficient stirring).4. Hydrogen leak in the system.1. Use higher purity starting materials. Pretreat starting material with activated carbon.2. Increase catalyst loading or use a fresh batch of catalyst.3. Increase agitation speed. Check reactor baffling.4. Perform a leak test on the reactor setup.
Low Isolated Yield 1. Product loss during aqueous workup (product has some water solubility).2. Incomplete lactamization.3. Mechanical losses during filtration/transfers.1. Back-extract the aqueous layers with a more polar solvent like dichloromethane.2. After hydrogenation, consider heating the solution for a few hours before workup to drive cyclization.3. Optimize transfer steps and ensure efficient washing of the filter cake.
Formation of Side Products 1. Over-reduction or hydrogenolysis of the hydroxymethyl group.2. Polymerization or decomposition at high temperatures.1. Use a less aggressive catalyst (e.g., Pd/C instead of PtO₂) or lower the reaction temperature.2. Maintain strict temperature control. Ensure the reaction is not run for an excessive amount of time after completion.

Conclusion

The synthesis of 3-(Hydroxymethyl)piperidin-2-one is a critical step for various drug development pipelines. The detailed protocol for scalable production via catalytic hydrogenation of a pyridine precursor presented herein offers a robust, efficient, and industrially viable route. By carefully controlling key process parameters such as catalyst selection, pressure, temperature, and agitation, researchers and development professionals can achieve high yields of this important intermediate while adhering to stringent safety standards. This guide provides the foundational knowledge and practical steps necessary for the successful implementation and optimization of this synthesis on a laboratory and pilot-plant scale.

References

  • Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2011). Baeyer–Villiger Oxidation. In Enzyme Catalysis in Organic Synthesis. Wiley-VCH. Available at: [Link]

  • Wikipedia. (2023). Baeyer–Villiger oxidation. Available at: [Link]

  • Akinyemi, R. O., et al. (2023). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Communications Chemistry. Available at: [Link]

  • Akhtar, N., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances. Available at: [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Available at: [Link]

  • Chemspace. (n.d.). 3-[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]pyrrolidin-2-one. Product Page. Available at: [Link]

  • Krow, G. R., & Johnson, C. (1979). Stereospecific Piperidine Synthesis via Regiospecific Baeyer-Villiger Oxidation. Synthetic Communications. Available at: [Link]

  • NextSDS. (n.d.). 3-(hydroxymethyl)piperidin-2-one — Chemical Substance Information. Available at: [Link]

  • Google Patents. (2016). CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
  • Chodounská, E., et al. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. Bioorganic Chemistry, 129, 106173. Available at: [Link]

  • ChemRxiv. (2020). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. Available at: [Link]

  • Nuño, M., et al. (2010). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 49(38), 6871-6874. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1849. Available at: [Link]

  • Royal Society of Chemistry. (2021). 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2. Green Chemistry. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Polymers. Available at: [Link]

  • ResearchGate. (2021). (PDF) Continuous Flow Hydrogenation of Functionalized Pyridines. Available at: [Link]

  • Google Patents. (2015). CN105367484A - Preparation method of 3-hydroxy piperidine.
  • National Center for Biotechnology Information. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Available at: [Link]

  • European Patent Office. (1985). Glutarimide derivatives, their preparation and pharmaceutical compositions containing them. Available at: [Link]

  • CSIR-NIScPR. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry (IJC). Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent selection for 3-(Hydroxymethyl)piperidin-2-one extraction and purification

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(Hydroxymethyl)piperidin-2-one (CAS: 25219-43-6) [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(Hydroxymethyl)piperidin-2-one (CAS: 25219-43-6) [1].

Due to its unique structural properties—a hydrophilic primary alcohol paired with a polar lactam core—this compound is notoriously difficult to isolate from aqueous mixtures using standard organic workflows. However, mastering its purification is critical, as piperidin-2-one derivatives are highly valued building blocks in the synthesis of spiro degrons for targeted protein degradation via the Ubiquitin Proteasome Pathway (UPP)[2].

UPP Target Target Protein Complex Ternary Complex Target->Complex Degron Spiro Degron (Lactam-based) Degron->Complex E3 E3 Ubiquitin Ligase E3->Complex PolyUb Polyubiquitination Complex->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Peptide Fragments Proteasome->Degradation

Fig 1. Ubiquitin Proteasome Pathway targeted by lactam-based spiro degrons.

Part 1: Troubleshooting FAQs – Solvent Selection & Phase Behavior

Q1: Why is my extraction yield so low when using standard non-polar solvents like hexane or diethyl ether? Causality: 3-(Hydroxymethyl)piperidin-2-one possesses both a lactam core (acting as a strong hydrogen bond donor and acceptor) and a primary hydroxyl group. This dual-functionality drastically lowers its partition coefficient (logP) in non-polar solvents. Solvents like hexane lack the dipole moment required to disrupt the strong hydrogen-bonding network between the lactam/hydroxyl groups and the aqueous phase. Resolution: Transition to moderately polar, water-immiscible solvents such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]. These solvents provide sufficient polarity to solvate the lactam ring while maintaining phase separation.

Q2: Even with EtOAc, I am losing a significant amount of the compound in the aqueous phase. How can I drive the partition equilibrium? Causality: The high aqueous solubility of the hydroxymethyl group often leads to incomplete partitioning during standard Liquid-Liquid Extraction (LLE). Resolution: Implement a "salting-out" procedure. By saturating the aqueous phase with an inorganic salt (e.g., NaCl or ammonium sulfate), you increase the ionic strength of the water. This process sequesters water molecules for ion hydration, effectively reducing the solubility of the polar lactam in the aqueous phase and forcing it into the organic solvent[4].

Q3: I'm experiencing persistent emulsions during DCM extraction. How do I resolve this? Causality: Lactams and their partially solvated intermediates can act as weak surfactants, reducing interfacial tension between the aqueous and organic layers and stabilizing emulsions. Resolution: Do not shake the separatory funnel vigorously; instead, use a gentle inversion technique. If an emulsion has already formed, centrifuge the biphasic mixture at 3000 x g for 5 minutes to mechanically force phase separation, or filter the entire mixture through a pad of Celite to break the emulsion bubbles.

Q4: What is the optimal solvent system for silica gel chromatography purification of this compound? Causality: The highly polar nature of the hydroxyl and lactam moieties causes severe peak tailing and irreversible adsorption on standard bare silica when using Hexane/EtOAc. The silanol groups on the silica surface form strong hydrogen bonds with the compound. Resolution: Utilize a more polar eluent system, such as Dichloromethane/Methanol (DCM:MeOH). A gradient of 98:2 to 90:10 (v/v) is typically required to outcompete the silica's silanol groups and elute the compound sharply.

Part 2: Quantitative Data – Solvent Selection Matrix

To optimize your extraction, refer to the following solvent matrix tailored specifically for lactam-derivative recovery[5]:

Solvent SystemPolarity IndexWater MiscibilityExtraction Efficiency (Lactam Core)Recommended Use Case
Hexane / Heptane 0.1Negligible< 5%Defatting / Removing non-polar impurities prior to extraction.
Diethyl Ether 2.86%~ 20 - 30%Not recommended due to poor hydrogen-bond disruption.
Dichloromethane (DCM) 3.11.3%~ 75 - 85%Primary extraction solvent; excellent for lactam solvation.
Ethyl Acetate (EtOAc) 4.48.3%~ 80 - 90%Primary extraction solvent; highest recovery when combined with salting-out.
DCM : Isopropanol (3:1) ~ 3.6Moderate> 95%Rescue solvent system for highly stubborn aqueous retention.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Workflow AqMix Aqueous Mixture (Lactam + Impurities) Salt Salting Out (Add NaCl) AqMix->Salt LLE Liquid-Liquid Extraction (EtOAc or DCM) Salt->LLE OrgPhase Organic Phase (Lactam Enriched) LLE->OrgPhase AqPhase Aqueous Phase (Discard) LLE->AqPhase Dry Drying (Anhydrous Na2SO4) OrgPhase->Dry Conc Concentration (Rotary Evaporator) Dry->Conc Purify Silica Gel Chromatography (DCM:MeOH) Conc->Purify Pure Pure 3-(Hydroxymethyl) piperidin-2-one Purify->Pure

Fig 2. Optimized liquid-liquid extraction and purification workflow for piperidin-2-one derivatives.

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (LLE)
  • Aqueous Preparation: Measure the exact volume of the aqueous reaction mixture containing 3-(Hydroxymethyl)piperidin-2-one.

  • Salting Out: Add solid NaCl incrementally while stirring until no more dissolves (approximately 36 g per 100 mL of water at 25°C).

    • Self-Validation Check: The presence of undissolved salt crystals at the bottom of the flask confirms complete aqueous saturation, ensuring the water activity is minimized[4].

  • Solvent Addition: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3][5].

  • Phase Mixing: Transfer to a separatory funnel. Gently invert the funnel 15-20 times. Vent frequently to release pressure. Do not shake vigorously to prevent emulsion formation.

  • Phase Separation: Allow 10 minutes for complete phase resolution.

    • Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate (elute with DCM:MeOH 9:1) and visualize with iodine vapor or KMnO4 stain. The aqueous layer should show no remaining target compound. If the compound is still present, perform a secondary extraction using a DCM:Isopropanol (3:1) mixture.

  • Drying & Concentration: Collect and pool the organic phases. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Rotary Evaporator, bath temp < 40°C to prevent thermal degradation).

Protocol B: Normal-Phase Silica Gel Purification
  • Column Packing: Pack a standard silica gel column using 100% DCM as the non-polar base solvent.

  • Dry Loading: Dissolve the crude extract from Protocol A in a minimal amount of DCM. Add silica gel (1:3 ratio to crude mass) and evaporate to a free-flowing powder.

    • Causality: Dry loading prevents the highly polar compound from crashing out or streaking at the top of the column, which occurs if loaded as a concentrated liquid band.

  • Elution Gradient: Begin elution with 100% DCM. Gradually increase the polarity in 2% increments up to DCM:MeOH (90:10).

  • Fraction Analysis: Collect fractions and analyze via TLC.

    • Self-Validation Check: Co-spot the fractions with a known reference standard of 3-(Hydroxymethyl)piperidin-2-one[1] to verify identity and purity before pooling and final concentration.

References

  • CN109562113A - Spiro degron for target protein degradation Source: Google Patents URL
  • 3-(Hydroxymethyl)piperidin-2-one 98.
  • Source: PMC (PubMed Central)
  • WO2007031858A2 - An improved process for the preparation of beta-lactam antibiotic Source: Google Patents URL
  • Photochemical behavior of some a, P-unsaturated lactams.

Sources

Optimization

Minimizing side reactions during 3-(Hydroxymethyl)piperidin-2-one oxidation

Welcome to the Technical Support Center for the oxidation of 3-(hydroxymethyl)piperidin-2-one. As a Senior Application Scientist, I have designed this guide to help you navigate the highly sensitive transformation of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the oxidation of 3-(hydroxymethyl)piperidin-2-one. As a Senior Application Scientist, I have designed this guide to help you navigate the highly sensitive transformation of this primary alcohol into 3-formylpiperidin-2-one.

Because the target aldehyde features a highly acidic C3 proton—flanked by both a lactam carbonyl and the newly formed formyl group—it is exceptionally prone to enolization, epimerization, and self-condensation. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my oxidation yield 2-oxopiperidine-3-carboxylic acid instead of the desired aldehyde? A: Over-oxidation is almost always a symptom of adventitious water in your reaction matrix. When water is present, the target aldehyde rapidly forms a hydrate (a gem-diol). Oxidants cannot distinguish between a primary alcohol and a gem-diol, leading to immediate further oxidation to the carboxylic acid. Reagents like unbuffered TEMPO/NaOCl (bleach) are notorious for this, as they intentionally utilize aqueous biphasic conditions to drive the reaction to the acid[1]. Actionable Fix: Switch to strictly anhydrous conditions using mild oxidants like Dess-Martin Periodinane (DMP) or a non-aqueous TEMPO/BAIB system[2].

Q2: I am observing significant epimerization at the C3 stereocenter. How can I preserve enantiomeric purity? A: The C3 position is a thermodynamic trap. Basic conditions (such as the triethylamine quench step in a standard Swern oxidation) or acidic byproducts will catalyze enolization at this alpha-position, leading to rapid racemization. Actionable Fix: DMP is a mild reagent that works at neutral pH, minimizing acid/base catalyzed epimerization[3]. However, DMP releases acetic acid as a byproduct. You must buffer the reaction with anhydrous pyridine or NaHCO₃ to neutralize this acid in real-time.

Q3: My product mixture contains high-molecular-weight impurities, and the aldehyde yield is low. What is happening? A: You are observing aldol condensation. The 3-formylpiperidin-2-one product acts as both a highly reactive electrophile (the aldehyde) and a potent nucleophile (via the easily formed C3 enol). Actionable Fix: Do not concentrate the isolated aldehyde to complete dryness, as high concentrations exponentially increase condensation rates. Telescope the aldehyde directly into your next synthetic step (e.g., reductive amination or Wittig olefination) immediately after workup.

Q4: Is lactam ring-opening a concern during this oxidation? A: Yes. The δ -valerolactam ring is susceptible to hydrolysis if subjected to harsh aqueous basic or acidic workups, resulting in the formation of an acyclic amino acid. Actionable Fix: Utilize non-aqueous workups where possible, or perform rapid aqueous extractions strictly at a neutral pH (e.g., using saturated NH₄Cl or pH 7 phosphate buffers).

Part 2: Quantitative Method Comparison

To select the optimal oxidation strategy, compare the empirical performance of standard methodologies against the specific vulnerabilities of the 3-(hydroxymethyl)piperidin-2-one scaffold.

Oxidation MethodTypical Yield (%)Epimerization RiskOver-oxidation RiskCausality & Recommended Use Case
Buffered DMP 80 - 90%LowVery LowOptimal. Operates near neutral pH; preserves C3 chirality.
TEMPO / BAIB 75 - 85%ModerateLowStrong Alternative. Metal-free; avoids aqueous bleach[4].
Swern Oxidation 60 - 75%HighLowNot Recommended. Et₃N quench strongly promotes C3 enolization.
TEMPO / NaOCl < 40%ModerateHighAvoid. Aqueous conditions force aldehyde hydration and over-oxidation[1].

Part 3: Self-Validating Experimental Protocols

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation

This protocol is engineered to prevent both over-oxidation and acid-catalyzed epimerization.

  • Preparation: Dissolve 3-(hydroxymethyl)piperidin-2-one (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert Argon atmosphere.

  • Buffering (Causality): Add anhydrous pyridine (3.0 eq) and cool the mixture to 0 °C. Causality: Pyridine acts as an acid sponge to immediately neutralize the acetic acid released during the DMP catalytic cycle, shutting down the enolization pathway.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) portion-wise.

    • Self-Validation Check: The initially clear solution will become progressively cloudy over 30-60 minutes. This visual cue validates the successful reduction of DMP into insoluble iodine(III) byproducts[3].

  • Monitoring: Stir at 0 °C for 1.5 hours. Monitor via TLC (KMnO₄ stain; the aldehyde will appear as a rapidly reacting, bright yellow spot on a purple background).

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Self-Validation Check: The organic layer will turn completely clear, confirming the total reduction of unreacted oxidant and neutralization of all acids.

  • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure at < 25 °C. Do not dry completely; telescope immediately.

Protocol B: Anhydrous TEMPO / BAIB Oxidation

This protocol utilizes a stable radical catalyst for aerobic-like oxidation without the need for aqueous terminal oxidants.

  • Preparation: Dissolve the lactam alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Causality: Excluding water prevents the formation of the aldehyde hydrate, eliminating the over-oxidation pathway[2].

  • Catalyst Addition: Add TEMPO (0.1 eq) and cool the reaction to 0 °C.

  • Terminal Oxidant: Add Bis(acetoxy)iodobenzene (BAIB) (1.1 eq) in one continuous portion.

    • Self-Validation Check: The reaction mixture will immediately turn a distinct red/orange color, indicating the successful generation of the active TEMPO oxoammonium radical species.

  • Reaction: Stir at 0 °C, allowing it to slowly warm to room temperature over 3 hours.

  • Isolation: Quench with saturated aqueous Na₂S₂O₃, extract with CH₂Cl₂, wash with pH 7 buffer, dry, and concentrate carefully.

Part 4: Visual Diagnostics

ReactionPathway SM 3-(Hydroxymethyl) piperidin-2-one Product 3-Formyl piperidin-2-one (Target) SM->Product Mild Oxidation (DMP, TEMPO/BAIB) Acid 2-Oxopiperidine-3- carboxylic acid (Over-oxidation) SM->Acid Aqueous/Harsh Oxidation Product->Acid H2O + Oxidant Epimer Epimerized/Enolized Intermediate Product->Epimer Base/Acid Catalysis Aldol Aldol Condensation Products Epimer->Aldol High Conc. + Time

Fig 1. Reaction pathways and side reactions in 3-(hydroxymethyl)piperidin-2-one oxidation.

Troubleshooting Start Issue: Low Yield or Impure Aldehyde Q1 Is the carboxylic acid forming? Start->Q1 A1 Ensure strictly anhydrous conditions. Switch to DMP. Q1->A1 Yes Q2 Is the product epimerizing? Q1->Q2 No A2 Buffer with Pyridine/NaHCO3. Avoid Et3N (Swern). Q2->A2 Yes Q3 Are high-MW impurities present? Q2->Q3 No A3 Aldol condensation. Telescope immediately. Q3->A3 Yes

Fig 2. Troubleshooting logic tree for identifying and resolving oxidation side reactions.

References

  • Source: nih.
  • Source: thieme-connect.
  • Source: digimat.
  • Source: rsc.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-(Hydroxymethyl)piperidin-2-one Purity Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development for highly polar, hydrophilic molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development for highly polar, hydrophilic molecules. 3-(Hydroxymethyl)piperidin-2-one is a classic example of a challenging analyte: it possesses a primary hydroxyl group and a secondary lactam (amide) moiety, making it a potent hydrogen bond donor and acceptor.

When analyzing this compound via Reversed-Phase Liquid Chromatography (RPLC), researchers often encounter severe peak tailing. Peak tailing is mathematically defined as an asymmetry factor ( As​ ) greater than 1.2, though peaks with As​>1.5 typically require immediate troubleshooting to ensure accurate quantification 1. This guide provides a causal, step-by-step framework to diagnose and eliminate tailing for this specific molecule.

Diagnostic Logic & Troubleshooting Workflow

Tailing is rarely a single-variable problem. For polar lactams, it is typically a competition between primary hydrophobic retention and secondary polar interactions. Use the logic tree below to isolate the root cause of your peak distortion.

G Start Observe Peak Tailing (As > 1.5) CheckRet Is k' < 2? (Eluting near void?) Start->CheckRet HILIC Switch to HILIC or Polar-Embedded C18 CheckRet->HILIC Yes CheckInj Check Injection Volume & Diluent Mismatch CheckRet->CheckInj No Diluent Match Diluent to Initial Mobile Phase CheckInj->Diluent Mismatch Found CheckSilanol Secondary Interactions (Silanol Effect)? CheckInj->CheckSilanol Diluent OK Buffer Use Endcapped Column & Optimize Buffer pH CheckSilanol->Buffer Suspect H-bonding

Caption: Diagnostic workflow for identifying and resolving HPLC peak tailing.

Expert Q&A: Mechanistic Causes and Solutions

Q1: Why does 3-(Hydroxymethyl)piperidin-2-one exhibit severe tailing on standard C18 stationary phases? A1: The tailing is primarily driven by the "Silanol Effect." Standard C18 columns contain residual, unreacted silanol groups (-Si-OH) due to steric hindrance during the silica bonding process 2. These free silanols are highly surface-active and possess a pKa of approximately 3.8–4.2 3. Because our target molecule contains polar functional groups, it engages in strong, secondary hydrogen-bonding interactions with these acidic silanols 4. This dual-retention mechanism causes the analyte molecules to desorb at different rates, elongating the trailing edge of the peak 2.

Mechanism Analyte 3-(Hydroxymethyl) piperidin-2-one (H-Bond Donor/Acceptor) Silanol Unendcapped Free Silanol (-Si-OH) (pKa ~ 3.8-4.2) Analyte->Silanol Hydrogen Bonding (Lactam NH / Hydroxyl) Tailing Secondary Retention (Peak Tailing / As > 2.0) Silanol->Tailing Delayed Elution

Caption: Mechanism of secondary silanol interactions causing peak tailing for polar lactams.

Q2: How do I select a stationary phase that mitigates these secondary interactions? A2: You must eliminate the availability of free silanols. I recommend three approaches:

  • Fully Endcapped Type-B Silica : Use modern columns where residual silanols are chemically masked (endcapped) to block interaction sites 1.

  • Polar-Embedded Phases (e.g., C18-Amide) : These columns incorporate a polar functional group within the alkyl chain, creating a virtual "shield" of water at the silica surface that prevents the lactam from interacting with underlying silanols.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) : Since 3-(Hydroxymethyl)piperidin-2-one is highly polar, it often elutes near the void volume in RPLC. HILIC utilizes a polar stationary phase with a highly organic mobile phase, turning the polarity paradigm upside down to provide excellent peak shape and retention.

Q3: If I must use RPLC, how should I optimize the mobile phase? A3: Mobile phase optimization must focus on silanol suppression. Operating at a lower pH (e.g., pH 2.5 - 3.0 using Formic Acid) ensures that surface silanols are fully protonated and unionized, significantly reducing their hydrogen-bonding and ion-exchange capacity [[5]]().

Q4: Can sample preparation cause tailing for this specific molecule? A4: Yes, through "Solvent Mismatch" 4. If the lactam is dissolved in a strong solvent (like 100% Methanol) but injected into a mobile phase with low elution strength (e.g., 95% Water), the analyte will not focus at the head of the column. This causes band dispersion and tailing. Always match the injection diluent to the initial mobile phase composition.

Quantitative Data: Column & Condition Comparison

The table below summarizes the expected chromatographic behavior of 3-(Hydroxymethyl)piperidin-2-one under various analytical conditions.

Column ChemistryMobile Phase pHSample DiluentRetention Factor ( k′ )Asymmetry Factor ( As​ )Diagnostic Conclusion
Older Type-A C187.0 (Water/ACN)100% Methanol1.22.8Severe tailing; unmasked silanol interactions & diluent mismatch.
Endcapped Type-B C182.7 (0.1% FA)95% Water / 5% ACN1.81.4Improved; silanols protonated, but retention remains borderline.
Polar-Embedded C182.7 (0.1% FA)95% Water / 5% ACN2.51.2Good retention and symmetry; surface shielding active.
Amide HILIC3.0 (10mM NH 4​ Fmt)90% ACN / 10% Water4.51.05Optimal; orthogonal retention mechanism eliminates tailing entirely.

Self-Validating Experimental Protocols

To guarantee success, implement one of the following self-validating methodologies. Each protocol includes a built-in validation check to confirm causality.

Protocol 1: RPLC Silanol-Masking Optimization Workflow
  • Objective: Eliminate secondary interactions for 3-(Hydroxymethyl)piperidin-2-one on a reversed-phase system.

  • Causality: By lowering the pH below the pKa of surface silanols and utilizing an endcapped column, we force a single, hydrophobic retention mechanism.

  • Steps:

    • Column Installation: Install a fully endcapped, high-purity Type-B silica C18 column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus).

    • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in MS-grade Water (pH ~2.7) to ensure silanols are fully protonated. Prepare Mobile Phase B as 100% Acetonitrile.

    • Diluent Matching: Dissolve the 3-(Hydroxymethyl)piperidin-2-one standard in a diluent strictly matching the initial gradient conditions (e.g., 95% Water / 5% Acetonitrile).

    • Injection: Inject 5 µL of the standard (concentration ~0.1 mg/mL to avoid mass overload).

    • Validation Check: Calculate the Asymmetry factor ( As​ ). If As​≤1.2 , secondary interactions are successfully masked. If As​>1.5 and k′<2 , the molecule is too polar for RPLC; proceed to Protocol 2.

Protocol 2: HILIC Method Conversion for Highly Polar Lactams
  • Objective: Retain and resolve highly polar analytes that elute in the void volume of standard RPLC systems.

  • Causality: HILIC utilizes a water-rich layer immobilized on a polar stationary phase. The highly organic mobile phase forces the polar lactam to partition into this aqueous layer, providing strong retention without silanol-induced tailing.

  • Steps:

    • Column Installation: Install an Amide-bonded HILIC column (e.g., Waters BEH Amide).

    • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Formate in Water (pH 3.0). Prepare Mobile Phase B as 100% Acetonitrile.

    • Isocratic Elution Setup: Set the pump to 90% B / 10% A. (Note: In HILIC, high organic = low elution strength).

    • Diluent Optimization: Dissolve the sample in 90% Acetonitrile / 10% Water. Crucial: Injecting highly aqueous samples in HILIC will cause severe peak distortion.

    • Validation Check: Verify the retention factor ( k′>3 ) and peak symmetry. The orthogonal retention mechanism should yield an ideal As​ of 1.0 - 1.1.

References

  • Peak Tailing in HPLC Element Lab Solutions URL: [Link]

  • Common Causes Of Peak Tailing in Chromatography ALWSCI URL:[Link]

  • Silica for HPLC Stationary Phases – A Five Minute Guide Chromatography Online URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub URL:[Link]

Sources

Optimization

Strategies to prevent moisture degradation of 3-(Hydroxymethyl)piperidin-2-one during storage

Welcome to the Technical Support Center. 3-(Hydroxymethyl)piperidin-2-one is a highly versatile delta-lactam intermediate utilized in the synthesis of complex pharmaceuticals and bioactive compounds. However, its unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(Hydroxymethyl)piperidin-2-one is a highly versatile delta-lactam intermediate utilized in the synthesis of complex pharmaceuticals and bioactive compounds. However, its unique structural features make it exceptionally vulnerable to environmental degradation. This guide provides a deep dive into the causality of its instability, troubleshooting FAQs, and field-proven protocols to ensure the integrity of your chemical inventory.

Mechanistic Overview: The Moisture Problem

The storage challenges associated with 3-(Hydroxymethyl)piperidin-2-one stem from a dual chemical vulnerability:

  • Hygroscopicity: The hydroxymethyl group (-CH₂OH) at the 3-position acts as a potent hydrogen-bond donor and acceptor. When exposed to ambient air, it rapidly adsorbs atmospheric moisture, drawing water directly into the bulk powder lattice[1].

  • Lactam Hydrolysis: Once water permeates the solid, it creates a localized aqueous microenvironment. The six-membered delta-lactam ring (piperidin-2-one), while partially stabilized by amide resonance, remains susceptible to nucleophilic attack[2]. The absorbed water molecules act as nucleophiles, attacking the electrophilic carbonyl carbon. This initiates a ring-opening hydrolysis mechanism, irreversibly cleaving the C-N bond to form a linear 5-aminohexanoic acid derivative[3].

Pathway A 3-(Hydroxymethyl) piperidin-2-one B Moisture Absorption (H-Bonding) A->B Humidity C Nucleophilic Attack (H2O on C=O) B->C Solvation D Ring-Opening Hydrolysis C->D Cleavage E Linear Amino Acid Derivative D->E Degradation

Moisture-induced ring-opening hydrolysis pathway of 3-(Hydroxymethyl)piperidin-2-one.

Troubleshooting & FAQs

Q: My powder has turned into a sticky, clumpy gum. Is it still usable for my synthesis? A: No, it should be discarded. The transition from a free-flowing crystalline powder to a sticky gum is a phenomenon known as deliquescence. The extensive hydrogen bonding from the hydroxymethyl group has absorbed enough moisture to effectively dissolve the compound in its own absorbed water[4]. This highly mobile state drastically accelerates ring-opening hydrolysis, meaning your batch is likely heavily contaminated with the linear amino acid byproduct.

Q: Does temperature really matter if the storage bottle is tightly sealed? A: Yes, temperature control is critical. Standard screw-cap bottles are not perfectly hermetic. Ambient temperature fluctuations cause the container to "breathe," drawing in humid air over time. Furthermore, hydrolysis is a kinetically driven process. Storing the compound at ≤ -20°C exponentially decreases the rate of nucleophilic attack, preserving the lactam ring even if trace moisture is present[5].

Q: Can I reverse the degradation by drying the clumpy powder in a vacuum oven? A: No. Vacuum drying will successfully remove the physical moisture, but it cannot reverse the chemical degradation. Ring-opening hydrolysis breaks a covalent C-N bond[3]. Re-forming the lactam ring requires specific synthetic conditions (e.g., coupling reagents or high-temperature cyclization). Once degraded, the material cannot be salvaged by simple drying.

Quantitative Stability Data

To optimize your inventory management, refer to the table below, which summarizes the causality between storage conditions and the compound's structural half-life.

Storage ConditionAtmosphereRelative Humidity (RH)Estimated Shelf-LifeDegradation Rate
25°C (Ambient) Air> 60%< 2 weeksRapid (Deliquescence)
4°C (Fridge) Air~ 40%1 - 3 monthsModerate
-20°C (Freezer) Air< 20%6 - 12 monthsSlow
-20°C (Freezer) Argon / N₂< 5% (Desiccated)> 24 monthsNegligible

Validated Experimental Protocols

To ensure a self-validating system of chemical integrity, follow these two core protocols: one for preventative storage and one for analytical quality control.

Protocol A: Anhydrous Aliquoting and Storage Preparation

Causality: Repeatedly opening a bulk container introduces fresh humidity during every freeze-thaw cycle. Aliquoting isolates the risk.

  • Pre-drying: Place the newly received bulk 3-(Hydroxymethyl)piperidin-2-one in a vacuum desiccator over phosphorus pentoxide (P₂O₅) or Drierite for 24 hours at room temperature to strip surface moisture.

  • Inert Atmosphere Transfer: Move the desiccator into a glovebox purged with dry Argon (H₂O < 1 ppm).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials.

  • Argon Backfilling: Flush each vial heavily with Argon before sealing. Argon is denser than air and nitrogen, providing a superior protective blanket over the hygroscopic solid.

  • Secondary Sealing: Wrap the vial caps with Parafilm. Place the vials inside a secondary Mylar foil pouch containing a self-indicating silica gel packet.

  • Cold Storage: Store the sealed pouches in a -20°C freezer. Critical Step: Allow vials to warm to room temperature in a desiccator before opening to prevent immediate condensation on the cold powder.

Workflow S1 1. Lyophilization (Remove residual H2O) S2 2. Aliquoting (Minimize freeze-thaw) S1->S2 S3 3. Inert Gas Purge (Argon/N2 backfill) S2->S3 S4 4. Desiccant Sealing (Parafilm + Silica gel) S3->S4 S5 5. Cold Storage (≤ -20°C) S4->S5

Step-by-step optimal storage workflow to prevent moisture degradation.

Protocol B: Quality Control (QC) via LC-MS

Causality: Visual inspection cannot detect early-stage hydrolysis. Mass spectrometry provides definitive proof of lactam ring integrity.

  • Sample Preparation: Dissolve 1 mg of the suspected compound in 1 mL of anhydrous, LC-MS grade acetonitrile.

  • Chromatography: Utilize a C18 reverse-phase column. Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 10 minutes.

  • Mass Spectrometry Detection: Monitor in positive Electrospray Ionization (ESI+) mode.

    • Intact Compound: Extract the chromatogram for the [M+H]+ peak at m/z 130.1 (Exact mass of C6​H11​NO2​ is 129.08).

    • Degraded Product: Extract the chromatogram for the [M+H]+ peak at m/z 148.1 (Addition of H2​O via hydrolysis, exact mass 147.09), indicating the linear amino acid derivative.

  • Data Analysis: Calculate the ratio of the m/z 130.1 to 148.1 peaks. If the m/z 148.1 peak exceeds 2% relative abundance, the batch should be considered compromised for sensitive catalytic or coupling reactions.

References

  • Degradation pathways and chemical stability of regenerated cellulose fiber-reinforced bio-polyamide 5.10 composites under acidic and alkaline conditions Source: PMC (National Institutes of Health) URL:[Link]

  • 2-Piperidinone Source: Grokipedia URL:[Link]

  • Impact of Moisture Adsorption on Structure and Physical Properties of Amorphous Biopolymers Source: ACS Publications URL:[Link]

  • Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Hydroxymethyl)piperidin-2-one Coupling Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 3-(hydroxymethyl)piperidin-2-one .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 3-(hydroxymethyl)piperidin-2-one . This δ -lactam scaffold is highly valuable in medicinal chemistry, but it presents two severe synthetic challenges:

  • Chemoselectivity: The molecule possesses two competing nucleophilic sites—the lactam nitrogen (N1) and the primary hydroxyl group at C3.

  • Steric Hindrance: The proximity of the C3-hydroxymethyl group to the C2 lactam carbonyl creates a neopentyl-like steric barrier, severely retarding standard coupling and enolization reactions.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these barriers.

FAQ 1: Chemoselectivity & N-Arylation

Q: I am trying to perform a Buchwald-Hartwig N-arylation on 3-(hydroxymethyl)piperidin-2-one, but I am getting poor yields, catalyst poisoning, and competitive O-arylation. How can I drive this selectively to the nitrogen?

The Causality: Free hydroxyl groups are notorious for coordinating to palladium, which effectively poisons the catalyst. Furthermore, the lactam nitrogen is sterically hindered by the adjacent C2 carbonyl and the C3 substituent. Standard phosphine ligands (like BINAP or dppf) fail because they cannot force the critical reductive elimination step at such a hindered site.

The Solution: You must employ a two-stage approach. First, mask the C3-OH with a bulky protecting group (e.g., TBDMS). Second, utilize a highly electron-rich, bulky biaryl phosphine ligand such as BrettPhos or Xantphos . As detailed in comprehensive reviews of Pd-catalyzed C–N couplings (), the bulky framework of BrettPhos prevents the formation of unreactive bis-phosphine palladium complexes and accelerates reductive elimination, which is the rate-limiting step for hindered lactams[1].

ChemoselectiveWorkflow SM 3-(Hydroxymethyl) piperidin-2-one Prot TBDMS-Protected Intermediate SM->Prot TBDMSCl, Imidazole (Blocks O-Site) OAcyl O-Acylated Lactam SM->OAcyl RCOOH, DCC DMAP (10 mol%) NAryl N-Arylated Lactam Prot->NAryl Ar-Br, Pd2(dba)3 BrettPhos, t-BuONa

Chemoselective workflow for N- vs O-functionalization of 3-(hydroxymethyl)piperidin-2-one.

Protocol 1: Self-Validating N-Arylation Workflow

Step 1: O-Protection

  • Dissolve 3-(hydroxymethyl)piperidin-2-one (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF (0.2 M) at 0 °C.

  • Add TBDMSCl (1.2 eq) portion-wise. Stir for 4 hours at room temperature.

  • System Validation: Run TLC (Hexanes/EtOAc 1:1). The product will appear as a highly non-polar, UV-inactive spot (stains with KMnO4). 1 H NMR must show a sharp singlet at ~0.05 ppm (dimethyl) and ~0.89 ppm (t-butyl).

Step 2: Buchwald-Hartwig Coupling

  • In a glovebox, charge a Schlenk flask with the protected lactam (1.0 eq), Aryl Bromide (1.2 eq), Pd 2​ (dba) 3​ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq).

  • Suspend in anhydrous toluene (0.1 M) and heat to 100 °C for 12 hours.

  • System Validation: The reaction is successful if the broad N-H stretch (~6.0 ppm in 1 H NMR) completely disappears, replaced by the corresponding aromatic protons of the coupled aryl group.

FAQ 2: Overcoming Steric Hindrance in O-Acylation

Q: My attempts to esterify the C3-hydroxymethyl group using standard acid chlorides and triethylamine yield <20% product. How do I overcome the steric clash from the adjacent lactam ring?

The Causality: The C3 position sits in the steric shadow of the C2 carbonyl. When using standard acyl chlorides, the tetrahedral intermediate formed during the nucleophilic attack is highly congested, causing the reaction to stall. To bypass this, you must use Steglich esterification conditions (). The addition of 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic acyl transfer catalyst. DMAP rapidly attacks the bulky O-acylisourea intermediate to form an N-acylpyridinium ion. This positively charged species is vastly more electrophilic, drastically lowering the activation energy required for the hindered C3-OH to attack.

DMAPMechanism Acid Carboxylic Acid + DCC IsoUrea O-Acylisourea (Sterically Blocked) Acid->IsoUrea Activation AcylPy N-Acylpyridinium Ion (Highly Reactive) IsoUrea->AcylPy DMAP Nucleophilic Attack DMAP DMAP Catalyst DMAP->AcylPy Product O-Acylated Product + DCU Byproduct AcylPy->Product Overcomes Steric Hindrance Lactam 3-(Hydroxymethyl) piperidin-2-one Lactam->Product C3-OH Attack

DMAP-catalyzed Steglich esterification bypassing C3 steric hindrance.

Protocol 2: Self-Validating Steglich Esterification
  • Dissolve the carboxylic acid (1.1 eq) and the lactam (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C.

  • Add DCC (1.1 eq) followed immediately by DMAP (0.1 eq).

  • Stir at room temperature for 16 hours.

  • System Validation: The reaction self-validates visually. As the acyl transfer occurs, N,N'-dicyclohexylurea (DCU) will precipitate out of the DCM solution as a dense, insoluble white solid. Filter the DCU through a Celite pad; the filtrate contains your cleanly O-acylated product.

FAQ 3: C-C Coupling and α -Functionalization

Q: Can I perform further C-C coupling at the C3 position (e.g., α -alkylation) when the hydroxymethyl group is already present?

The Causality: Direct enolization at C3 using strong bases (like LDA) is extremely difficult due to the existing quaternary-like trajectory and the severe steric hindrance of the protected hydroxymethyl group. To achieve α -quaternary lactams, you must shift from internal enolate chemistry to an outer-sphere attack mechanism. By utilizing Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), as successfully adapted from γ -lactam methodologies (), the steric barrier is bypassed[2]. The π -allyl palladium intermediate acts as a highly accessible electrophile, allowing the hindered C3 position to be functionalized with excellent regioselectivity. Furthermore, lactams can be utilized as masked aldehyde equivalents via partial reduction with Schwartz's reagent if ring-opening functionalization is desired ()[3].

Quantitative Data Summary

The table below summarizes the expected outcomes when applying these targeted strategies versus standard conditions.

Reaction TypeReagents / CatalystTarget SiteYield (%)Chemoselectivity (Target vs Other)Causality / Note
N-Arylation (Unprotected)Pd 2​ (dba) 3​ , Xantphos, Ar-BrN1< 15%Poor (O-arylation competes)Free -OH poisons catalyst and competes for electrophile.
N-Arylation (TBDMS Protected)Pd 2​ (dba) 3​ , BrettPhos, Ar-BrN185-92%> 99:1 (N vs O)Bulky BrettPhos forces reductive elimination at hindered N1.
O-Esterification (Standard)RCOCl, Et 3​ N, DCMC3-OH10-20%N/ASteric clash from C2 carbonyl stalls tetrahedral intermediate.
O-Esterification (Steglich)RCOOH, DCC, DMAP (10 mol%)C3-OH88-95%> 95:5 (O vs N)N-acylpyridinium intermediate cleanly bypasses steric barrier.
C-C Allylation (Pd-AAA)Pd(dba) 2​ , Chiral Ligand, Allyl-OAcC375-89%> 20:1 (Regioselectivity)Outer-sphere attack on π -allyl Pd complex avoids enolate clash.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews (2016).[Link]

  • Simple Method for the Esterification of Carboxylic Acids . Angewandte Chemie International Edition (1978).[Link]

  • Asymmetric Synthesis of α-Quaternary γ-Lactams through Palladium-Catalyzed Asymmetric Allylic Alkylation . Organic Letters (2019).[Link]

  • Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions . The Journal of Organic Chemistry (2019).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS Methods for the Quantification of 3-(Hydroxymethyl)piperidin-2-one

This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) based methods for the quantitative analysis of 3-(Hydroxymethyl)piperidin-2-one in biological matrices. Designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) based methods for the quantitative analysis of 3-(Hydroxymethyl)piperidin-2-one in biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines critical considerations for method validation, drawing upon established regulatory guidelines and best practices in the field of bioanalysis.

Introduction: The Significance of Accurate 3-(Hydroxymethyl)piperidin-2-one Quantification

3-(Hydroxymethyl)piperidin-2-one is a small polar molecule containing a lactam ring, a structure prevalent in many pharmaceuticals, including β-lactam antibiotics. Accurate quantification of such compounds in biological matrices like plasma or urine is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development. The reliability of these measurements underpins critical decisions regarding a drug candidate's safety and efficacy.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[2][3][4] However, the development and validation of a robust LC-MS/MS method, particularly for small polar molecules, presents unique challenges that must be systematically addressed.[5][6] This guide will explore these challenges and provide a framework for successful method validation.

Foundational Principles of Bioanalytical Method Validation

The validation of a bioanalytical method is the process by which it is established that the performance characteristics of the method are suitable and reliable for the intended analytical application.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their guidelines under the International Council for Harmonisation (ICH) M10 guideline, which provides a comprehensive framework for bioanalytical method validation.[1][7][8][9][10]

A full validation of a bioanalytical method should be performed when it is first established for the quantification of an analyte in a particular biological matrix.[1][11] The core parameters to be evaluated during a full validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.[11]

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components.[3]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[11]

Comparative Analysis of LC-MS/MS Methodologies

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection.[12][13][14] For a small polar molecule like 3-(Hydroxymethyl)piperidin-2-one, several techniques can be considered.

Technique Principle Advantages Disadvantages Suitability for 3-(Hydroxymethyl)piperidin-2-one
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[13]Simple, fast, and inexpensive.Less clean extract, potential for significant matrix effects.[14]High. A good starting point due to its simplicity.[15]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[3][13]Cleaner extracts than PPT, can provide some concentration.Can be labor-intensive, may have lower recovery for highly polar analytes.[14]Moderate. Choice of organic solvent is critical to ensure efficient partitioning of the polar analyte.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[12][13]Provides the cleanest extracts, high concentration factor, and can be automated.More expensive and time-consuming method development.[12]High. A mixed-mode or polar-enhanced sorbent would likely provide the best results.

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Chromatographic Separation

The choice of chromatographic conditions is crucial for separating the analyte from endogenous matrix components to minimize ion suppression or enhancement.[3] For polar compounds, traditional reversed-phase (RP) chromatography can be challenging due to poor retention.

Chromatography Mode Principle Advantages Disadvantages Suitability for 3-(Hydroxymethyl)piperidin-2-one
Reversed-Phase (RP) with C18 Column Separation based on hydrophobicity.Widely available and well-understood.Poor retention of polar analytes.[6]Low to Moderate. May require an aqueous-rich mobile phase, which can be detrimental to peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the analyte between a polar stationary phase and a mobile phase with a high organic content.Excellent retention and separation of polar compounds.Can be less robust than RP, longer equilibration times.High. Ideal for retaining and separating small polar molecules.
Ion-Pairing Chromatography An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, enhancing retention on an RP column.[15]Can significantly improve retention of polar, ionizable compounds.Can cause ion suppression and contaminate the MS system.Moderate. Should be used with caution and thorough evaluation of its impact on MS detection.

Experimental Protocol: HILIC Chromatography

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred detection method for quantitative bioanalysis due to its high selectivity and sensitivity.[4]

Experimental Protocol: MS/MS Detection

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 3-(Hydroxymethyl)piperidin-2-one: Precursor ion > Product ion (to be determined experimentally)

    • Internal Standard (e.g., a stable isotope-labeled analog): Precursor ion > Product ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Validation Performance Comparison

The following table summarizes the expected performance characteristics of two hypothetical validated LC-MS/MS methods for 3-(Hydroxymethyl)piperidin-2-one, one employing a simpler approach (PPT and RP-LC) and the other a more rigorous approach (SPE and HILIC).

Validation Parameter Method 1: PPT & RP-LC Method 2: SPE & HILIC Acceptance Criteria (based on ICH M10) [1]
Linearity (r²) > 0.995> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 ng/mLSignal-to-noise ratio ≥ 5; Accuracy and precision within ±20%
Accuracy (% Bias) Within ±10%Within ±5%Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) < 12%< 8%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) < 15%< 10%IS-normalized matrix factor %CV ≤ 15%
Recovery (%) 75-85%90-105%Consistent, precise, and reproducible

Visualizing the Workflow

Diagram: Sample Preparation and Analysis Workflow

LC-MS Method Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Method 1 SPE Solid-Phase Extraction Plasma->SPE Method 2 Evap Evaporation PPT->Evap SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation (HILIC or RP) Recon->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for the quantification of 3-(Hydroxymethyl)piperidin-2-one.

Conclusion

The successful validation of an LC-MS/MS method for the quantification of 3-(Hydroxymethyl)piperidin-2-one requires a systematic approach that addresses the challenges associated with small polar molecules. While a simple protein precipitation followed by reversed-phase chromatography may be sufficient for some applications, a more rigorous sample preparation technique like solid-phase extraction combined with HILIC is likely to provide superior performance in terms of sensitivity, accuracy, and mitigation of matrix effects. The choice of method will ultimately depend on the specific requirements of the study, including the desired lower limit of quantification and the complexity of the biological matrix. Adherence to regulatory guidelines, such as ICH M10, is paramount to ensure the generation of reliable and defensible data for regulatory submissions.[1][7][8][9][10]

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed. (2022, November 18). Retrieved from [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry | Spectroscopy Online. (2020, November 16). Retrieved from [Link]

  • A validated LC–MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot - ResearchGate. (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - MDPI. (2025, July 2). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022, July 25). Retrieved from [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - Frontiers. (n.d.). Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - RSC Publishing - Rsc.org. (n.d.). Retrieved from [Link]

  • LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - ResearchGate. (2026, January 7). Retrieved from [Link]

  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - MDPI. (2025, June 30). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection. (2023, December 9). Retrieved from [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. (n.d.). Retrieved from [Link]

  • Quantitative Analysis of β-Lactam Antibiotics in Human Plasma by High Sensitivity LC/MS/MS Method ASMS 2017 ThP 079 - Shimadzu. (n.d.). Retrieved from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • HT-Sample Preparation Techniques for Bioanalysis - 2012 - Wiley Analytical Science. (2012, October 24). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis - International Journal of Pharmaceutical Sciences. (2024, August 25). Retrieved from [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation - European Medicines Agency (EMA). (2024, April 4). Retrieved from [Link]

  • LC–MS and small molecule analysis: an interview with Liam Moran - Bioanalysis Zone. (2021, October 19). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Retrieved from [Link]

  • Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method | Vascular and Endovascular Review. (2025, November 10). Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]

  • Recent advances in sample preparation techniques for effective bioanalytical methods. (n.d.). Retrieved from [Link]

  • ChromSoc Meeting Report: Challenges in Small Molecule Analysis in the Pharmaceutical Industry: Part 1 | LCGC International - Chromatography Online. (2022, August 4). Retrieved from [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). Retrieved from [Link]

Sources

Comparative

Comparative Binding Affinity Guide: 3-(Hydroxymethyl)piperidin-2-one Derived Ligands in MDM2-p53 Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of protein-protein interaction (PPI) inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the landscape of protein-protein interaction (PPI) inhibitors, the disruption of the MDM2-p53 complex remains a premier strategy for reactivating the p53 tumor suppressor pathway in wild-type malignancies[1]. Early small-molecule inhibitors were highly lipophilic, leading to poor pharmacokinetic (PK) profiles. The rational design of the piperidin-2-one scaffold marked a paradigm shift. Specifically, functionalizing the 3-position of the piperidinone core—originating with 3-(hydroxymethyl)piperidin-2-one derivatives and evolving into acetic acid bioisosteres—provided a critical vector for optimizing both binding affinity and metabolic clearance[2].

As an application scientist, I emphasize that ligand design is not just about filling hydrophobic pockets; it is about controlling the thermodynamic water network. The piperidin-2-one core effectively mimics the three critical p53 residues (Phe19, Trp23, and Leu26) required for MDM2 binding[3]. However, the addition of a polar 3-position substituent (such as a hydroxymethyl or carboxylate group) achieves two causal effects:

  • Solvent-Exposed Polarity: It projects outward toward the solvent, drastically reducing the LogD and improving in vivo clearance[2].

  • His96 Anchoring: In highly optimized derivatives like AMG 232 (Navtemadlin) and AM-8553, this vector engages in a critical hydrogen-bonding/electrostatic interaction with the imidazole side chain of His96 on MDM2, locking the ligand into its most thermodynamically stable conformation[3].

Pathway Ligand 3-Substituted Piperidinone MDM2 MDM2 (E3 Ligase) Ligand->MDM2 Binds Cleft p53 p53 Protein Ligand->p53 Reactivates MDM2->p53 Ubiquitinates Ub Degradation p53->Ub Inactive State Arrest Cell Arrest p53->Arrest Active State

Fig 1: Mechanism of p53 reactivation via piperidinone-mediated MDM2 inhibition.

Quantitative Data: Comparative Binding Affinities

To objectively evaluate the evolution of these ligands, we must look at orthogonal binding data. The table below summarizes the binding affinities of key piperidinone derivatives, transitioning from early 3-(hydroxymethyl) intermediates to the clinical candidate AMG 232.

Ligand / CompoundStructural Feature (3-Position / Core)HTRF IC₅₀ (nM)SPR K_D (nM)Cellular EdU IC₅₀ (nM)Reference
Compound 22 3-(hydroxymethyl) precursor~34.0N/AN/A[2]
AM-8553 3-acetic acid piperidinone1.10.04573.0[3]
AMG 232 (Navtemadlin) Optimized 3-acetic acid piperidinone0.60.0459.1[4],[5]
Compound 15 6-chloro pyridine piperidinone0.7N/AN/A[3]
Compound 23 Simplified piperidinone core4.0N/A55.0[3]

Note: The picomolar KD​ values of AM-8553 and AMG 232 demonstrate the profound impact of optimizing the 3-position vector to interact with His96, yielding a >30-fold improvement over early unoptimized scaffolds[3][4].

Self-Validating Experimental Protocols

Relying on a single assay format can introduce false positives due to compound autofluorescence or aggregation. As a standard practice, we mandate a self-validating system utilizing Homogeneous Time-Resolved Fluorescence (HTRF) for high-throughput screening, orthogonally confirmed by Surface Plasmon Resonance (SPR) for label-free kinetic profiling.

Protocol A: HTRF Biochemical Binding Assay

Causality: HTRF relies on Förster resonance energy transfer (FRET) between a Europium-labeled MDM2 donor and an Allophycocyanin (APC)-labeled p53 peptide acceptor. A true piperidinone inhibitor will competitively displace the p53 peptide, causing a quantifiable decrease in the 665 nm FRET emission[4].

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20 to prevent non-specific aggregation.

  • Complex Assembly: Incubate 2 nM GST-tagged MDM2 (residues 17-111) with 0.5 nM Europium-anti-GST antibody and 10 nM APC-streptavidin-conjugated p53 peptide.

  • Ligand Titration: Dispense the piperidinone ligands (e.g., AMG 232) in a 12-point concentration response curve (ranging from 10 µM to 0.1 pM) into a 384-well plate.

  • Incubation & Reading: Incubate the plate at room temperature for 2 hours to reach thermodynamic equilibrium. Excite the samples at 337 nm and measure dual emissions at 620 nm (donor) and 665 nm (acceptor).

  • Data Validation: Calculate the 665/620 ratio. Ensure the Z'-factor of the assay is >0.7 using DMSO as a negative control and a known saturating inhibitor as a positive control.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: SPR measures the change in refractive index near a sensor surface in real-time. This label-free method avoids fluorophore interference and provides the association ( kon​ ) and dissociation ( koff​ ) rates, proving that the high affinity of 3-substituted piperidinones is driven by an exceptionally slow off-rate[4].

  • Surface Functionalization: Immobilize biotinylated human MDM2 onto a Streptavidin (SA) sensor chip until a capture level of ~2000 Response Units (RU) is achieved.

  • Baseline Stabilization: Flow running buffer (PBS with 0.05% P20 surfactant and 1% DMSO) at 30 µL/min until the baseline drift is <0.1 RU/min.

  • Analyte Injection: Inject piperidinone ligands at varying concentrations (0.01 nM to 10 nM) for 180 seconds to monitor the association phase ( kon​ ).

  • Dissociation Phase: Switch to running buffer for 600 seconds to monitor the dissociation phase ( koff​ ).

  • Regeneration: If the ligand does not fully dissociate (typical for picomolar binders like AMG 232), inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.

  • Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate KD​=koff​/kon​ .

Workflow Step1 1. Target Immobilization (MDM2 on Sensor Chip) Step2 2. Ligand Injection (Concentration Series) Step1->Step2 Step3 3. Real-Time SPR Detection (Association & Dissociation) Step2->Step3 Step4 4. Kinetic Analysis (Calculate KD = koff/kon) Step3->Step4

Fig 2: Orthogonal validation workflow using Surface Plasmon Resonance (SPR).

Sources

Validation

Comparative Guide: Evaluating the Steric Effects of 3-(Hydroxymethyl)piperidin-2-one vs. Pyrrolidinones in Scaffold Design

Executive Summary The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy 1[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy 1[1]. When optimizing a lead compound, medicinal chemists frequently employ "scaffold hopping" between five-membered and six-membered lactams to fine-tune target engagement.

This guide provides an objective, data-driven comparison between the relatively flat, unhindered pyrrolidinone (a 5-membered lactam) and the sterically demanding 3-(Hydroxymethyl)piperidin-2-one (a 6-membered lactam). By understanding the causality behind their conformational dynamics and steric profiles, researchers can strategically deploy these scaffolds to optimize binding affinity and metabolic stability.

Structural and Conformational Dynamics

The fundamental difference between these two scaffolds lies in their ring size and the resulting conformational flexibility:

  • Pyrrolidinones: The five-membered pyrrolidine ring efficiently explores pharmacophore space due to sp³-hybridization and a conformational flexibility known as "pseudorotation" 2[2]. Pyrrolidin-2-ones typically adopt an envelope or twist conformation. Because the ring is relatively flat and lacks bulky substituents in its base form, it presents minimal steric hindrance, allowing it to adapt to narrow binding pockets.

  • 3-(Hydroxymethyl)piperidin-2-one: Piperidine offers a more rigid framework, which can be advantageous for achieving high binding affinity through conformational restriction 3[3]. The solution conformations of lactams such as piperidin-2-one dictate their 3D spatial arrangement 4[4]. The six-membered ring prefers a half-chair or sofa conformation due to the planar nature of the amide bond.

  • The Steric Effect of the C3-Hydroxymethyl Group: Positioning a hydroxymethyl group at the C3 position (adjacent to the carbonyl) introduces significant steric bulk. To minimize 1,3-diaxial interactions, the hydroxymethyl group strongly prefers a pseudo-equatorial orientation. This locks the ring into a specific conformation and projects the hydroxyl group outward, creating a rigid steric boundary that restricts the rotation of adjacent functional groups while providing a fixed vector for hydrogen bonding.

Comparative Physicochemical Properties

The addition of a single methylene unit (moving from pyrrolidine to piperidine) inherently increases lipophilicity (logP) 1[1]. However, the functionalization at C3 in the piperidinone scaffold alters this baseline.

Physicochemical & Structural PropertyPyrrolidin-2-one Scaffold3-(Hydroxymethyl)piperidin-2-one ScaffoldImpact on Drug Design
Ring Size & Hybridization 5-membered, sp³ rich6-membered, sp³ rich6-membered rings occupy a larger 3D volume, altering the trajectory of appended pharmacophores.
Dominant Conformation Envelope / Twist (Flexible)Half-chair / Sofa (Rigid)Increased rigidity in the piperidinone reduces the entropic penalty upon target binding.
Steric Bulk at C3 Position Minimal (Protons only)High (-CH₂OH group)The hydroxymethyl group creates a steric boundary, forcing specific binding modes.
Hydrogen Bonding Capacity 1 HBA (C=O), 1 HBD (N-H)2 HBA (C=O, -OH), 2 HBD (N-H, -OH)The -OH group provides an additional vector for target engagement or solvent interaction.
Relative Lipophilicity Lower (Base logP ~0.46)Moderate (Base logP ~0.84, offset by polar -OH)The extra methylene increases lipophilicity, but the polar -OH group improves aqueous solubility.

Experimental Workflow & Methodologies

To objectively evaluate the steric effects of substituting a pyrrolidinone with a 3-(hydroxymethyl)piperidin-2-one, a highly controlled, self-validating experimental cascade must be employed.

G cluster_0 Scaffold Selection P1 Pyrrolidinone (5-membered, Flexible) S1 Steric & Conformational Analysis (NMR/X-ray) P1->S1 Baseline metrics P2 3-(Hydroxymethyl)piperidin-2-one (6-membered, Rigid, Bulky) P2->S1 Steric vector mapping S2 Target Binding Assay (Cheng-Prusoff Ki) S1->S2 Affinity evaluation S3 ADME Profiling (Microsomal Stability) S2->S3 Lead optimization

Caption: Workflow for evaluating lactam scaffold steric effects in drug discovery.

Protocol A: Competitive Radioligand Binding Assay (Affinity & Steric Clash Evaluation)

Objective: Quantify how the expanded ring size and C3 steric bulk impact target affinity.

  • Protein Preparation: Prepare the recombinant target protein in an assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality: The inclusion of Tween-20 is critical; it prevents the non-specific aggregation of lipophilic heterocyclic scaffolds, ensuring that measured affinities reflect true binding events rather than compound precipitation.

  • Radioligand Incubation: Incubate the protein with a fixed concentration of a radiolabeled probe (e.g., [³H]-ligand) at its predetermined Kd​ value.

  • Ligand Titration: Titrate the unlabeled pyrrolidinone and 3-(hydroxymethyl)piperidin-2-one analogs across a concentration range of 10 pM to 10 µM.

  • Filtration & Separation: Separate bound from free radioligand using rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix and creating a self-validating, high signal-to-noise ratio.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate the Ki​ value using the Cheng-Prusoff equation 1[1].

Protocol B: In Vitro Microsomal Stability Assay (Metabolic Liability)

Objective: Assess how the steric shielding of the C3-hydroxymethyl group alters susceptibility to oxidation.

  • Incubation: Incubate 1 µM of the test scaffold with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes. Adding it last ensures the reaction kinetics are strictly dependent on enzymatic turnover and structural liability, not cofactor availability.

  • Quenching: Quench the reaction at predefined time points (0, 5, 15, 30, 60 min) using ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile immediately precipitates the microsomal proteins, halting metabolism instantly and releasing the compound for accurate LC-MS/MS quantification.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Data Interpretation & Causality in Drug Design

When comparing these two scaffolds, the resulting experimental data will dictate the path forward:

  • If 3-(Hydroxymethyl)piperidin-2-one shows lower affinity: The binding pocket is likely narrow. The rigid half-chair conformation and the steric bulk of the C3-hydroxymethyl group are causing a steric clash with the protein backbone, whereas the flexible pyrrolidinone can pseudorotate to fit.

  • If 3-(Hydroxymethyl)piperidin-2-one shows higher affinity: The target pocket likely contains a hydrogen-bond acceptor (e.g., an aspartate or glutamate residue) perfectly aligned with the pseudo-equatorial trajectory of the C3-hydroxyl group. Furthermore, the increased rigidity of the piperidinone ring reduces the entropic penalty of binding compared to the highly flexible pyrrolidinone.

  • Metabolic Stability: Both piperidine and pyrrolidine scaffolds are generally metabolically stable, though they can be susceptible to oxidation at carbons adjacent to the nitrogen 1[1]. The steric bulk of the C3-hydroxymethyl group often acts as a physical shield, blocking Cytochrome P450 access to these metabolic "soft spots" and prolonging the compound's half-life.

References

  • BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery."
  • BenchChem. "Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design."
  • NIH. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."
  • ResearchGate. "A theoretical and NMR lanthanide induced shift (LIS)

Sources

Comparative

A Comparative Guide to HPLC Method Validation for 3-(Hydroxymethyl)piperidin-2-one Raw Material Testing

Introduction: The Imperative for Rigorous Raw Material Analysis In the landscape of pharmaceutical development, the quality of the final drug product is intrinsically linked to the purity and integrity of its starting ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Raw Material Analysis

In the landscape of pharmaceutical development, the quality of the final drug product is intrinsically linked to the purity and integrity of its starting materials. 3-(Hydroxymethyl)piperidin-2-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring a lactam ring and a primary alcohol, presents specific challenges and potential for impurity formation. Therefore, a robust, reliable, and validated analytical method for its quality control is not merely a regulatory requirement but a cornerstone of product safety and efficacy.

This guide provides an in-depth, experience-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(Hydroxymethyl)piperidin-2-one raw material. We will delve into the validation of a well-developed, stability-indicating method and contrast its performance with a less-optimized alternative. This comparative approach will underscore the profound impact of meticulous method validation on the assurance of raw material quality, in alignment with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and Q2(R2) guidelines.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4][5]

Comparative HPLC Methodologies: A Tale of Two Approaches

The selection of chromatographic conditions is a critical first step in developing a reliable analytical method. For a polar compound like 3-(Hydroxymethyl)piperidin-2-one, a reversed-phase HPLC method is a suitable choice. However, the specific parameters of this method will dictate its performance. Below, we compare a proposed, optimized method with a hypothetical, non-optimized alternative.

Method 1: The Optimized, Stability-Indicating Gradient Method

This method is designed for optimal resolution of the main component from potential impurities and degradation products.

  • Column: A C18 column with end-capping (e.g., 4.6 x 150 mm, 3.5 µm) is chosen for its versatility and ability to retain polar compounds.

  • Mobile Phase: A gradient of a buffered aqueous phase (A: 0.1% Formic Acid in Water) and an organic modifier (B: Acetonitrile) allows for the elution of a wide range of analytes with varying polarities. The use of a buffer stabilizes the pH and improves peak shape.

  • Gradient Elution: A gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are well-resolved from the main peak.

  • Detection: UV detection at 210 nm is selected, as the lactam chromophore absorbs at lower wavelengths.

Method 2: The Non-Optimized Isocratic Method

This method represents a more simplistic, but ultimately less effective, approach.

  • Column: A standard C18 column without end-capping might exhibit secondary interactions with the polar analyte, leading to peak tailing.

  • Mobile Phase: An isocratic mobile phase (e.g., 70:30 Water:Methanol) is simpler to prepare but may not provide sufficient resolution for all potential impurities. The absence of a buffer can lead to pH fluctuations and inconsistent retention times.

  • Isocratic Elution: While straightforward, isocratic elution can result in the co-elution of impurities with the main peak or excessively long run times for late-eluting compounds.

  • Detection: A higher, less optimal wavelength (e.g., 220 nm) might be chosen, resulting in lower sensitivity.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1 (Optimized)Method 2 (Non-Optimized)Rationale for Optimization
Column C18, End-capped, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 250 mm, 5 µmSmaller particle size and shorter column for faster, more efficient separations. End-capping minimizes peak tailing for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterWaterBuffered mobile phase ensures reproducible retention times and improved peak shape.
Mobile Phase B AcetonitrileMethanolAcetonitrile often provides better peak shape and lower UV cutoff than methanol.
Elution Gradient (5% to 95% B over 15 min)Isocratic (70:30 Water:Methanol)Gradient elution is crucial for separating impurities with a wide range of polarities and for developing a stability-indicating method.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection 210 nm220 nmLower wavelength provides higher sensitivity for the analyte.
Column Temp. 30 °CAmbientTemperature control ensures consistent retention times.

HPLC Method Validation: A Step-by-Step Comparative Analysis

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[1][3] We will now walk through the key validation parameters as prescribed by ICH guidelines, comparing the performance of our two methods with illustrative data.

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For a raw material test, this involves demonstrating that the method can separate the main compound from its potential impurities and degradation products. A stability-indicating method is one that can detect changes in the quality of the drug substance over time.[2]

Experimental Protocol (Forced Degradation): Solutions of 3-(Hydroxymethyl)piperidin-2-one were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Solid material heated at 105°C for 48 hours

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.[6]

The stressed samples were then analyzed using both HPLC methods.

Table 2: Comparative Specificity and Forced Degradation Results

Stress ConditionMethod 1 (Optimized) - ObservationsMethod 2 (Non-Optimized) - Observations
Unstressed Sample Single, sharp peak for the analyte.Single peak, may show some tailing.
Acid Hydrolysis Analyte peak is well-resolved from two major degradation peaks. Peak purity is acceptable.A shoulder appears on the main analyte peak, indicating co-elution of a degradant.
Base Hydrolysis Significant degradation observed. Analyte peak is baseline-resolved from multiple degradation products.Multiple degradation peaks are observed, but several are poorly resolved from the analyte and each other.
Oxidation A distinct peak for an N-oxide or other oxidation product is well-separated from the analyte peak.A small, broad peak is observed close to the main peak, with poor resolution.
Thermal No significant degradation observed.No significant degradation observed.
Photolytic Minor degradation peak is well-resolved.No distinct degradation peak is observed, suggesting it may be co-eluting with the main peak.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol: A series of solutions of 3-(Hydroxymethyl)piperidin-2-one were prepared at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.1 mg/mL). Each solution was injected in triplicate.

Table 3: Comparative Linearity and Range Data

ParameterMethod 1 (Optimized)Method 2 (Non-Optimized)Acceptance Criteria (ICH)
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mLDefined by the user.
Correlation Coefficient (r²) 0.99980.9952≥ 0.999
Y-intercept Close to zeroSignificant non-zero interceptShould not be significantly different from zero.
Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is often reported as percent recovery.

Experimental Protocol: Accuracy was determined by spiking a placebo with known amounts of 3-(Hydroxymethyl)piperidin-2-one at three concentration levels (80%, 100%, and 120% of the nominal concentration), in triplicate.

Table 4: Comparative Accuracy Data

Concentration LevelMethod 1 (Optimized) - % Recovery (Mean ± SD)Method 2 (Non-Optimized) - % Recovery (Mean ± SD)Acceptance Criteria
80% 99.8 ± 0.4%97.5 ± 1.5%98.0 - 102.0%
100% 100.1 ± 0.3%103.0 ± 1.8%98.0 - 102.0%
120% 100.5 ± 0.5%104.2 ± 2.1%98.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration solution were made on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.

Table 5: Comparative Precision Data

Precision LevelMethod 1 (Optimized) - %RSDMethod 2 (Non-Optimized) - %RSDAcceptance Criteria
Repeatability 0.4%1.8%≤ 1.0%
Intermediate Precision 0.7%2.5%≤ 2.0%

Visualizing the Process: Workflows and Degradation

To better understand the processes described, the following diagrams illustrate the HPLC method validation workflow and a plausible degradation pathway for 3-(Hydroxymethyl)piperidin-2-one.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Implementation & Lifecycle Dev Define Analytical Target Profile (ATP) Scout Method Scouting (Column, Mobile Phase) Dev->Scout Opt Method Optimization Scout->Opt Protocol Write Validation Protocol Opt->Protocol Spec Specificity / Forced Degradation Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision (Repeatability, Intermediate) Protocol->Prec Rob Robustness Protocol->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use SOP->Routine Transfer Method Transfer Routine->Transfer Reval Revalidation (if needed) Transfer->Reval

Caption: A workflow for HPLC method validation, from development to routine use.

Degradation Pathway of 3-(Hydroxymethyl)piperidin-2-one cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 3-(Hydroxymethyl)piperidin-2-one Hydrolyzed 5-Amino-6-hydroxyhexanoic acid (Open Lactam Ring) Parent->Hydrolyzed H⁺ / OH⁻ Oxidized 3-(Hydroxymethyl)piperidin-2-one N-oxide Parent->Oxidized [O] Aldehyde 2-Oxo-piperidine-3-carbaldehyde Parent->Aldehyde [O] (stronger)

Caption: Potential degradation pathways for 3-(Hydroxymethyl)piperidin-2-one.

The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding amino acid.[7] The tertiary amine within the lactam structure could be oxidized to an N-oxide, and the primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid under stronger oxidative stress. A robust, stability-indicating HPLC method must be able to separate the parent compound from these and other potential degradation products.

Conclusion: The Non-Negotiable Value of Thorough Validation

This comparative guide has demonstrated the critical importance of a systematic and rigorous approach to HPLC method development and validation for pharmaceutical raw materials. The optimized, gradient-based method (Method 1) consistently outperformed the non-optimized, isocratic method (Method 2) across all key validation parameters: specificity, linearity, accuracy, and precision.

While the non-optimized method may appear simpler and faster to develop initially, its shortcomings—such as co-elution of impurities, poor linearity, and high variability—render it unsuitable for its intended purpose. Relying on such a method would introduce significant risks, potentially leading to the release of substandard raw materials, which could compromise the quality, safety, and efficacy of the final drug product.

For researchers, scientists, and drug development professionals, the message is unequivocal: investment in thorough, science-driven method validation, grounded in the principles of ICH guidelines, is not an optional exercise. It is a fundamental requirement for ensuring data integrity and product quality in the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Q2(R2) Guideline on validation of analytical procedures. [Link]

  • European Medicines Agency. Guideline on the Validation of Bioanalytical Methods. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. ResearchGate. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Degradation Profiling by RP- HPLC: A Review. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Disposal of 3-(Hydroxymethyl)piperidin-2-one

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety, efficienc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety, efficiency, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(Hydroxymethyl)piperidin-2-one (CAS No. 25219-43-6), moving beyond simple instructions to explain the critical reasoning behind each procedural step. Our commitment is to provide value that extends beyond the product itself, building a foundation of trust and safety in your laboratory.

Core Principle: Disposal Begins with Hazard Recognition

Effective and compliant disposal is fundamentally linked to a thorough understanding of the substance's inherent risks. 3-(Hydroxymethyl)piperidin-2-one is not a benign compound; it is classified under the Globally Harmonized System (GHS) with specific hazards that dictate its handling and disposal pathway. Misclassification can lead to improper disposal, posing risks to personnel and the environment.

The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS CategoryHazard CodeImplication for Handling and Disposal
Skin IrritationCategory 2H315Direct skin contact can cause irritation. Requires use of appropriate gloves and a lab coat. Contaminated items must be decontaminated or disposed of as chemical waste.[1][2][3]
Serious Eye IrritationCategory 2AH319Vapors, dust, or splashes pose a significant risk of serious eye irritation. Mandates the use of safety glasses with side shields or goggles.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H336May cause respiratory irritation, drowsiness, or dizziness upon inhalation. All handling and weighing should be performed in a well-ventilated area, preferably a certified chemical fume hood.[1][4]

These classifications, particularly the GHS07 "Exclamation Mark" pictogram, signal that this chemical cannot be treated as common laboratory refuse.[1]

Regulatory Framework: The "Cradle-to-Grave" Mandate

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (your institution) is liable for the waste from its creation to its ultimate disposal.[6]

To comply with RCRA, a waste determination must be performed.[5][7]

  • Is the waste a "listed" hazardous waste? 3-(Hydroxymethyl)piperidin-2-one does not appear on the P or U lists of acute or toxic hazardous wastes (40 CFR § 261.33).[8]

  • Does the waste exhibit a "characteristic" of hazardous waste? It is not ignitable, corrosive, or reactive. Its toxicity profile does not meet the specific criteria for RCRA toxicity.

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is paramount, as local regulations may be more stringent.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Hand Protection: Chemically resistant gloves (nitrile is appropriate for incidental contact). Inspect gloves before use.[9]

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[9]

  • Skin and Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designate a Waste Stream: This compound should be collected in a container designated for non-halogenated solid organic waste. If it is in a solution, it should be collected in the corresponding non-halogenated liquid organic waste stream.

  • Use an Approved Container: The waste container must be in good condition, compatible with the chemical, and feature a secure, vapor-tight lid.[4][9]

  • Keep Incompatibles Separate: Do not mix this waste with strong oxidizing agents or strong acids.[3][11]

Step 3: Accurate Waste Labeling

The waste container must be labeled immediately upon the first addition of waste. An incomplete or inaccurate label is a common and serious compliance violation.

  • Contents: Clearly write the full chemical name: "3-(Hydroxymethyl)piperidin-2-one". Do not use abbreviations.

  • CAS Number: Include the CAS number: "25219-43-6".

  • Hazard Information: Affix the appropriate GHS pictogram (GHS07 Exclamation Mark) and note the hazards (Irritant).

Step 4: Accumulation and Storage

Waste must be stored safely pending pickup by your institution's EHS department or a licensed contractor.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[6]

  • Ventilation: The storage area must be well-ventilated.[4][12]

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to control any potential leaks.

Step 5: Arrange for Final Disposal

The final step is the transfer of custody to trained professionals.

  • Contact EHS: Follow your institution's procedure for requesting a chemical waste pickup from the EHS department.

  • Professional Disposal: Your institution will have contracted with a licensed chemical waste disposal company. These companies use approved, environmentally sound methods such as high-temperature incineration at a permitted facility to destroy the chemical.[4][11][12]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for making compliant disposal decisions for 3-(Hydroxymethyl)piperidin-2-one.

G start Start: Waste 3-(Hydroxymethyl)piperidin-2-one Generated haz_id Step 1: Identify Hazards - Skin Irritant (H315) - Eye Irritant (H319) - STOT SE 3 (H336) start->haz_id ppe Step 2: Don Appropriate PPE - Nitrile Gloves - Safety Goggles - Lab Coat haz_id->ppe waste_class Step 3: Classify Waste (per RCRA & Institutional Policy) ppe->waste_class non_haz_chem Managed as Non-Hazardous Chemical Waste waste_class->non_haz_chem Not RCRA Listed or Characteristic, but is a Chemical Irritant segregate Step 4: Segregate & Containerize - Dedicated, Labeled Container - No Drain Disposal non_haz_chem->segregate store Step 5: Accumulate Safely - In Satellite Accumulation Area - Sealed Container segregate->store ehs_pickup Step 6: Arrange Final Disposal via Institutional EHS store->ehs_pickup end End: Compliant Disposal via Licensed Contractor ehs_pickup->end

Caption: Disposal decision workflow for 3-(Hydroxymethyl)piperidin-2-one.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Access: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the full PPE as described in Section 3, Step 1.

  • Contain and Absorb: For solid spills, gently sweep up the material to avoid creating dust and place it in a labeled waste container.[4][9] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then sweep into the waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as chemical waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Summary of Disposal Best Practices

DoDo Not
Always wear appropriate PPE (gloves, goggles, lab coat).[9][12]Never dispose of this chemical down the drain.[9][10]
Always collect waste in a compatible, sealed, and clearly labeled container.[4][9]Never dispose of this chemical or its empty containers in the regular trash.
Always segregate from incompatible materials like strong acids or oxidizers.[11]Do not mix with other waste streams unless explicitly permitted by EHS.
Always manage the waste through your institution's EHS office for final disposal.[4][12]Do not attempt to chemically neutralize the waste without a validated and approved protocol.

By adhering to these technically sound and regulation-aligned procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain your institution's compliance.

References

  • NextSDS. (n.d.). 3-(hydroxymethyl)piperidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • Targetmol. (2025, December 20). Safety Data Sheet. Retrieved from [Link]

  • Nation, P. N., & Page, M. G. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 752327. Retrieved from [Link]

  • ResearchGate. (n.d.). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. Retrieved from [Link]

  • Karcagi, I., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4967. Retrieved from [Link]

  • Liu, X., et al. (2025, October 6). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Communications Biology, 8, 1038. Retrieved from [Link]

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Los Alamos National Laboratory. (n.d.). Waste Generation Overview COURSE 23263. Retrieved from [Link]

  • The Environmental Law Firm. (2015, September 10). EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes Flipbook. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

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